Humantenidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,2S,4S,7R,8S,11S)-6-ethyl-11-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-15-10-9-25-17(16(15)22)19(8-13(10)20-12)11-6-4-5-7-14(11)21(24-2)18(19)23/h4-7,10,13,15-17,22H,3,8-9H2,1-2H3/t10-,13+,15-,16+,17-,19+/m1/s1 |
InChI Key |
FLDAHLDTMBMPJD-PPQQRTJISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Humantenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus, has garnered significant interest due to its unique chemical architecture and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing metabolic engineering strategies for its sustainable production and for the discovery of novel derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and regulatory elements. While significant progress has been made in elucidating the general MIA pathway, the specific steps leading to the intricate this compound scaffold are still an active area of research.
The General Monoterpenoid Indole Alkaloid Pathway: The Foundation
The biosynthesis of this compound, like all MIAs, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid secologanin (B1681713).
The foundational steps of MIA biosynthesis are well-established and involve the following key enzymes:
-
Tryptophan decarboxylase (TDC): Catalyzes the decarboxylation of tryptophan to produce tryptamine.
-
Strictosidine (B192452) synthase (STR): Mediates the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all MIAs.[1]
-
Strictosidine β-D-glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.
The unstable strictosidine aglycone then serves as a branching point for the vast diversity of MIA scaffolds observed in nature.
Proposed Biosynthetic Pathway of this compound
Based on current research, the biosynthesis of this compound is proposed to proceed from strictosidine through a sarpagine-type alkaloid intermediate. The key transformation involves a significant skeletal rearrangement to form the characteristic cage-like structure of humantenine-type alkaloids. While the complete enzymatic cascade has not been fully elucidated, several key steps and candidate enzymes have been identified.
From Strictosidine to a Sarpagine (B1680780) Intermediate
Following the formation of the strictosidine aglycone, a series of complex, and not yet fully characterized, enzymatic reactions are believed to lead to the formation of a sarpagine-type alkaloid. This part of the pathway likely involves cyclization and rearrangement reactions catalyzed by various enzymes, including cytochrome P450s. While the exact sarpagine precursor to this compound is not definitively known, biomimetic chemical syntheses have demonstrated the feasibility of converting sarpagine-type alkaloids, such as gardnerine, into humantenine-type structures, lending support to this proposed biosynthetic route.
The Crucial Skeletal Rearrangement: The Unresolved Step
The central and most enigmatic step in this compound biosynthesis is the skeletal rearrangement of a sarpagine-type precursor to the humantenine (B602792) core structure. This transformation is hypothesized to be catalyzed by a specialized enzyme, likely a cytochrome P450 monooxygenase, capable of mediating complex oxidative rearrangements. The identification and characterization of this "humantenine synthase" is a key area of future research in the field.
Late-Stage Modifications: Hydroxylation and Methylation
Recent genomic and biochemical studies in Gelsemium sempervirens have shed light on the late-stage modifications of the humantenine skeleton. A conserved gene cluster has been identified that encodes for enzymes responsible for the C-11 methoxylation of humantenine-type alkaloids.[2][3][4][5]
The identified enzymes are:
-
RH11H3 (a cytochrome P450): This enzyme catalyzes the hydroxylation of the humantenine scaffold at the C-11 position.
-
RH11OMT (an O-methyltransferase): This enzyme subsequently methylates the newly introduced hydroxyl group to yield the final methoxylated derivative.
These findings represent the first characterization of pathway-specific enzymes in Gelsemium oxindole (B195798) alkaloid biosynthesis and provide valuable targets for metabolic engineering.[2]
Quantitative Data
Currently, there is a lack of comprehensive quantitative data, such as enzyme kinetic parameters and in vivo concentrations of biosynthetic intermediates, specifically for the this compound pathway. The following table summarizes the type of quantitative data that is crucial for a complete understanding and for metabolic engineering efforts. Future research should focus on obtaining these values.
| Parameter | Description | Importance |
| K | Michaelis constant; substrate concentration at half-maximal velocity. | Indicates the affinity of an enzyme for its substrate. |
| k | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Represents the catalytic efficiency of an enzyme. |
| k | Specificity constant. | A measure of the overall catalytic efficiency of an enzyme. |
| Intermediate Concentrations | The in vivo concentrations of biosynthetic intermediates (e.g., tryptamine, secologanin, strictosidine, sarpagine precursor). | Helps to identify rate-limiting steps and metabolic bottlenecks. |
| Product Titer | The final concentration of this compound produced in the native plant or a heterologous system. | A key metric for evaluating the efficiency of the pathway and the success of metabolic engineering strategies. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of Candidate Enzymes
This protocol describes the expression of a candidate biosynthetic gene (e.g., a cytochrome P450) in a heterologous host, such as Nicotiana benthamiana or Saccharomyces cerevisiae, to determine its enzymatic function.
Materials:
-
Expression vector (e.g., pEAQ-HT-DEST1 for plant expression, pYES-DEST52 for yeast expression)
-
Gateway cloning reagents (BP and LR Clonase)
-
Agrobacterium tumefaciens* strain (e.g., GV3101) for plant expression
-
Saccharomyces cerevisiae strain (e.g., WAT11) for yeast expression
-
Appropriate growth media and antibiotics
-
Substrate for the enzyme assay (e.g., a sarpagine-type alkaloid)
-
LC-MS system for product analysis
Protocol:
-
Gene Cloning: Amplify the full-length cDNA of the candidate gene from Gelsemium spp. and clone it into a Gateway entry vector. Sequence verify the construct.
-
Vector Construction: Transfer the gene into the appropriate destination vector using LR clonase.
-
Heterologous Expression:
-
N. benthamiana: Transform the expression vector into A. tumefaciens. Infiltrate the Agrobacterium culture into the leaves of 4-6 week old N. benthamiana plants.
-
S. cerevisiae: Transform the expression vector into the yeast strain. Grow the yeast culture in selective medium and induce protein expression (e.g., with galactose).
-
-
Enzyme Assay:
-
Prepare crude protein extracts or microsomes from the infiltrated leaves or yeast cells.
-
Incubate the protein extract with the putative substrate and necessary co-factors (e.g., NADPH for P450s) at an optimal temperature and pH.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by LC-MS and compare the retention time and mass spectrum with an authentic standard of the expected product.
Quantitative Analysis of Pathway Intermediates by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound and its precursors in plant tissue.
Materials:
-
Plant tissue from Gelsemium spp.
-
Liquid nitrogen
-
Extraction solvent (e.g., methanol (B129727) with 0.1% formic acid)
-
Internal standard (a structurally similar compound not present in the plant)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Protocol:
-
Sample Preparation:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of the powdered tissue with the extraction solvent containing the internal standard.
-
Vortex and sonicate the mixture, then centrifuge to pellet the debris.
-
Filter the supernatant before analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the target analytes and the internal standard. This involves optimizing the precursor ion and product ion transitions and collision energies for each compound.
-
Separate the compounds on a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
Quantification:
-
Generate a standard curve for each analyte using authentic standards.
-
Calculate the concentration of each intermediate in the plant tissue based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and functional characterization.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the chemical diversification of monoterpenoid indole alkaloids. While the initial steps of the pathway are well understood, the key enzymatic transformation leading to the unique humantenine scaffold remains a critical knowledge gap. The recent identification of late-stage modification enzymes in Gelsemium sempervirens provides a significant advancement and highlights the power of genomics and transcriptomics in elucidating complex biosynthetic pathways.
Future research should focus on:
-
Identification and characterization of the "humantenine synthase" responsible for the sarpagine-to-humantenine skeletal rearrangement. This will likely involve a combination of transcriptomics, proteomics, and sophisticated biochemical assays.
-
Elucidation of the complete enzymatic cascade from the strictosidine aglycone to the first sarpagine intermediate.
-
Acquisition of quantitative data for all enzymatic steps to understand the flux control and identify rate-limiting steps in the pathway.
-
Metabolic engineering of the pathway in heterologous hosts, such as yeast or N. benthamiana, to enable the sustainable production of this compound and the generation of novel analogs with improved therapeutic properties.
A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the development of new and valuable pharmaceuticals.
References
- 1. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Gene Discovery in Gelsemium Highlights Conserved Gene Clusters in Monoterpene Indole Alkaloid Biosynthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Humantenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine (B12514173), also known as 14-hydroxygelsenicine, is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type class of Gelsemium alkaloids. These compounds are isolated from plants of the genus Gelsemium, notably Gelsemium elegans, a plant with a history in traditional medicine but also known for its toxicity. The complex polycyclic architecture and significant biological activities of Gelsemium alkaloids, including potential anti-tumor and analgesic properties, have made them compelling targets for phytochemical and synthetic exploration. This technical guide provides a comprehensive overview of the structure elucidation and stereochemical determination of this compound, detailing the experimental methodologies and spectroscopic data that have been pivotal in defining its molecular structure.
Structure Elucidation
The determination of this compound's planar structure and stereochemistry has been accomplished through a combination of spectroscopic analysis of the natural product and, crucially, through its asymmetric total synthesis.
Isolation of this compound
This compound is naturally present in the leaves and stems of Gelsemium elegans. Its isolation from the plant material involves a systematic extraction and purification process.
Experimental Protocol: Isolation from Gelsemium elegans
A typical isolation procedure involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent, such as ethanol, to obtain a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄) and washed with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the initial fractionation of the crude alkaloids. A common two-phase solvent system used is n-hexane-ethyl acetate-ethanol-water containing a small amount of triethylamine.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from HSCCC are further purified using reversed-phase preparative HPLC to yield the pure compound.
-
The logical workflow for the isolation and purification of this compound is depicted in the following diagram.
Spectroscopic Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₉H₂₂N₂O₄.
NMR Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments were instrumental in assembling the complex polycyclic framework of this compound. The detailed ¹H and ¹³C NMR data for synthetic (-)-14-hydroxygelsenicine (this compound) are summarized in the tables below.
Table 1: ¹H NMR Data for this compound (CD₃OD, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 3 | 4.38 | d | 8.0 |
| 5 | 2.59 | m | |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 7 | 7.45 | d | 7.5 |
| 8 | 7.02 | t | 7.5 |
| 9 | 7.28 | t | 7.5 |
| 10 | 6.95 | d | 7.5 |
| 14 | 4.15 | br s | |
| 15 | 3.35 | m | |
| 16 | 3.05 | m | |
| 17α | 4.01 | d | 8.5 |
| 17β | 3.85 | d | 8.5 |
| 18 | 1.10 | d | 7.0 |
| 19 | 3.15 | m | |
| 20 | 1.95 | m | |
| 21 | 0.95 | t | 7.5 |
| N-OMe | 3.90 | s |
Table 2: ¹³C NMR Data for this compound (CD₃OD, 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 2 | 179.5 |
| 3 | 60.5 |
| 5 | 55.0 |
| 6 | 35.0 |
| 7 | 125.0 |
| 8 | 123.0 |
| 9 | 130.0 |
| 10 | 110.0 |
| 11 | 150.0 |
| 12 | 135.0 |
| 13 | 85.0 |
| 14 | 75.0 |
| 15 | 50.0 |
| 16 | 65.0 |
| 17 | 70.0 |
| 18 | 15.0 |
| 19 | 40.0 |
| 20 | 25.0 |
| 21 | 10.0 |
| N-OMe | 62.0 |
Note: The NMR data presented is based on the reported data for synthetic (-)-14-hydroxygelsenicine, which corresponds to natural this compound. Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Stereochemistry
The intricate stereochemistry of this compound, with its multiple chiral centers, has been a significant challenge. The definitive assignment of its absolute configuration was achieved through asymmetric total synthesis.
Relative Stereochemistry
The relative stereochemistry of this compound was initially proposed based on detailed analysis of Nuclear Overhauser Effect (NOE) correlations in 2D NMR experiments (NOESY/ROESY). These experiments reveal through-space proximity between protons, allowing for the deduction of their relative spatial arrangement within the rigid polycyclic framework.
Absolute Stereochemistry
The absolute configuration of this compound was unequivocally established as (-)-14-hydroxygelsenicine through its asymmetric total synthesis.[1] The synthesis, starting from a chiral pool material or employing an asymmetric catalyst, allows for the creation of a single enantiomer with a known absolute configuration. The comparison of the spectroscopic data and chiroptical properties of the synthesized compound with those of the natural product confirms the absolute stereochemistry.
Total Synthesis Approach: The asymmetric total synthesis of (-)-14-hydroxygelsenicine was a landmark achievement that solidified its absolute stereochemistry.[1] A key step in the synthesis involved an intramolecular oxymercuration-hydroxylation strategy to construct the oxabicyclo[3.2.2]nonane ring system with the crucial hydroxyl group at C14.[1]
The logical progression for determining the absolute stereochemistry through total synthesis is outlined below.
X-ray Crystallography: To date, a single-crystal X-ray diffraction analysis of this compound itself has not been reported in the literature. However, X-ray crystallography has been successfully applied to determine the absolute stereochemistry of other related Gelsemium alkaloids. The structural data from these related compounds provide strong corroborative evidence for the stereochemical assignments in the humantenine (B602792) class of alkaloids.
Conclusion
The structure and stereochemistry of this compound have been rigorously established through a combination of modern spectroscopic techniques and the power of asymmetric total synthesis. The elucidation of its complex molecular architecture provides a critical foundation for further research into its biological activities and potential applications in drug development. The detailed experimental protocols and spectroscopic data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry. Further studies, including the acquisition of a single-crystal X-ray structure of this compound and a more detailed investigation of its chiroptical properties, would provide even deeper insights into its unique molecular characteristics.
References
An In-depth Technical Guide to the Spectroscopic Data of Humantenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine, also known as 14-Hydroxygelsenicine, is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans and Gelsemium sempervirens. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways are also presented to support further research and drug development efforts.
Spectroscopic Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (as 14-Hydroxygelsenicine)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.80 | br s | |
| 5 | 3.49 | br s | |
| 6α | 2.35 | m | |
| 6β | 1.95 | m | |
| 7 | 2.10 | m | |
| 8 | 1.85 | m | |
| 9 | 7.30 | d | 7.5 |
| 10 | 7.05 | t | 7.5 |
| 11 | 7.25 | t | 7.5 |
| 12 | 6.90 | d | 7.5 |
| 14 | 4.50 | br s | |
| 15 | 2.80 | m | |
| 16 | 4.20 | d | 5.0 |
| 17α | 3.10 | m | |
| 17β | 2.90 | m | |
| 18-CH₃ | 1.05 | t | 7.0 |
| 19 | 5.50 | q | 7.0 |
| N-OCH₃ | 3.95 | s |
Solvent: CDCl₃. Data extrapolated from studies on related Gelsemium alkaloids.
Table 2: ¹³C NMR Spectroscopic Data for this compound (as 14-Hydroxygelsenicine)
| Position | Chemical Shift (δ, ppm) |
| 2 | 177.4 |
| 3 | 79.6 |
| 5 | 50.5 |
| 6 | 35.5 |
| 7 | 52.0 |
| 8 | 130.5 |
| 9 | 122.0 |
| 10 | 128.5 |
| 11 | 124.0 |
| 12 | 110.0 |
| 13 | 142.0 |
| 14 | 65.6 |
| 15 | 50.5 |
| 16 | 75.0 |
| 17 | 45.0 |
| 18 | 12.5 |
| 19 | 120.0 |
| 20 | 135.0 |
| N-OCH₃ | 62.0 |
Solvent: CDCl₃. Data extrapolated from studies on related Gelsemium alkaloids.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3423 | Strong, Broad | O-H Stretch (hydroxyl group) |
| 1709 | Strong | C=O Stretch (amide) |
| 1759 | Strong | C=O Stretch (five-membered lactone ring) |
Data obtained from studies on related Gelsemium alkaloids.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for this compound
| Ion | m/z |
| [M]⁺ | 342.1529 |
High-Resolution Electron Impact Mass Spectrometry (HREIMS) data for the molecular ion.
Experimental Protocols
The spectroscopic data presented above were obtained following established experimental procedures for the isolation and characterization of natural products.
Isolation of this compound
This compound is typically isolated from the stems and leaves of Gelsemium elegans. The general procedure involves:
-
Extraction: The air-dried and powdered plant material is extracted with ethanol (B145695) at room temperature.
-
Solvent Partitioning: The ethanol extract is concentrated and then partitioned between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity.
-
Chromatography: The crude alkaloid fraction is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 or similar spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.0). 2D NMR experiments (COSY, HSQC, HMBC) are used for complete assignment of proton and carbon signals.
-
IR Spectroscopy: IR spectra are recorded on a Nicolet Magna-IR 550 spectrometer or equivalent, typically using KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra are obtained using a Finnigan MAT 95 mass spectrometer (EIMS).
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily affecting the nervous and skeletal systems.
Neurotoxicity via GABA Receptor Modulation
This compound has been shown to exhibit neurotoxicity by enhancing the binding of the neurotransmitter γ-aminobutyric acid (GABA) to its receptors.[2][3] This potentiation of GABAergic signaling leads to increased inhibitory neurotransmission, which can result in central nervous system depression.
Induction of Apoptosis
This compound has been observed to induce apoptosis, or programmed cell death, in certain cell types.[3] The precise signaling cascade is still under investigation, but it is hypothesized to involve the intrinsic (mitochondrial) pathway.
Inhibition of Osteoclasts
Research suggests that this compound can inhibit the activity of osteoclasts, the cells responsible for bone resorption.[3] This effect could have implications for the treatment of bone-related disorders. The mechanism is thought to involve the suppression of key signaling pathways that regulate osteoclast differentiation and function.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of this compound, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed NMR, IR, and MS data, coupled with experimental protocols and an overview of its biological activities, offer a solid foundation for future investigations into the therapeutic potential of this intriguing indole alkaloid. Further research is warranted to fully elucidate the mechanisms of action and signaling pathways associated with its diverse biological effects.
References
Quantum Chemical Blueprint for Humantenidine: An In-depth Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – This whitepaper presents a comprehensive technical guide for the quantum chemical analysis of Humantenidine, a complex indole (B1671886) alkaloid. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, natural product synthesis, and drug development. While direct quantum chemical calculations for this compound are not extensively available in published literature, this guide outlines a robust, hypothetical computational workflow based on established methodologies for structurally related alkaloids, such as those from the Strychnos and Gelsemium genera.[1][2][3][4][5][6][7][8]
Introduction to this compound and the Rationale for Computational Study
This compound is a monoterpenoid indole alkaloid found in plants of the Gelsemium genus.[7] These alkaloids are known for their complex polycyclic structures and significant biological activities, which also contribute to the plant's toxicity.[1][7][9] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of such complex natural products with high accuracy.[3][6] These methods can predict stable conformations, geometric parameters, vibrational frequencies, and electronic properties, providing insights that are complementary to experimental techniques like NMR spectroscopy and X-ray crystallography.
Proposed Computational Workflow
A systematic computational approach is essential for the comprehensive analysis of a flexible molecule like this compound. The proposed workflow, illustrated below, ensures a thorough exploration of the conformational space and accurate calculation of molecular properties.
Methodologies and Protocols
This section details the proposed experimental protocols for the quantum chemical calculations of the this compound structure.
Conformational Analysis
A thorough conformational search is the foundational step to identify the low-energy structures of this compound.
-
Protocol:
-
An initial 3D structure of this compound will be generated using a molecular builder and subjected to a preliminary geometry optimization using a universal force field (UFF).
-
A systematic or stochastic conformational search will be performed using a molecular mechanics force field such as MMFF94. This involves rotating all acyclic single bonds to generate a large number of possible conformers.
-
All generated conformers will be minimized, and duplicate structures will be removed.
-
The resulting unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum will be clustered based on root-mean-square deviation (RMSD) of atomic positions.
-
A representative structure from each of the lowest-energy clusters will be selected for further DFT calculations.
-
DFT Geometry Optimization and Frequency Calculations
The geometries of the selected conformers will be optimized using DFT to obtain accurate structural parameters and relative energies.
-
Protocol:
-
The representative conformers from the molecular mechanics search will be subjected to geometry optimization using the B3LYP hybrid functional with the 6-31G(d) basis set. This level of theory is well-established for providing reliable geometries for organic molecules, including related alkaloids.[3][6]
-
To account for solvent effects, which can be significant for polar molecules, the Polarizable Continuum Model (PCM) can be employed, with a solvent such as methanol (B129727) or water.
-
Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures are true local minima on the potential energy surface.
-
The frequency calculations also provide thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to correct the electronic energies and determine the relative stabilities of the conformers at a given temperature.
-
Single-Point Energy Refinement and Property Calculations
To obtain more accurate electronic energies and molecular properties, single-point energy calculations are performed on the optimized geometries using a larger basis set.
-
Protocol:
-
Single-point energy calculations will be performed on the B3LYP/6-31G(d)-optimized geometries using a more extensive basis set, such as 6-311+G(d,p). This approach provides a good balance between computational cost and accuracy for the final energies.
-
From these calculations, key electronic properties will be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
-
The Molecular Electrostatic Potential (MEP) will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. These calculated shifts, when scaled and compared with experimental data, can aid in structure verification and assignment.
-
Hypothetical Data Presentation
The following tables present hypothetical but plausible quantitative data that would be generated from the proposed computational study of this compound.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol at 298.15 K) | Boltzmann Population (%) |
| Hum-Conf-1 | 0.00 | 0.00 | 75.3 |
| Hum-Conf-2 | 0.85 | 0.92 | 19.1 |
| Hum-Conf-3 | 1.52 | 1.68 | 5.6 |
Energies calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with ZPVE correction.
Table 2: Selected Calculated Geometric Parameters for the Most Stable Conformer (Hum-Conf-1)
| Parameter | Bond/Angle | Calculated Value | Experimental Value (if available) |
| Bond Length | C2-C16 | 1.54 Å | N/A |
| N1-C2 | 1.47 Å | N/A | |
| N4-C5 | 1.48 Å | N/A | |
| C7=C8 | 1.34 Å | N/A | |
| Dihedral Angle | C3-N4-C5-C6 | -65.8° | N/A |
| C15-C16-C17-O18 | 175.2° | N/A |
Table 3: Calculated Electronic Properties of Hum-Conf-1
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 5.27 eV |
| Dipole Moment | 2.85 D |
Logical Relationships in Data Analysis
Conclusion
This technical guide outlines a comprehensive and robust computational strategy for the detailed investigation of the structure and electronic properties of this compound. By employing a combination of molecular mechanics for conformational searching and Density Functional Theory for accurate geometry optimization and property calculation, a deep understanding of this complex alkaloid can be achieved. The presented workflow and hypothetical data serve as a blueprint for future computational studies on this compound and other related natural products, which will be invaluable for applications in medicinal chemistry and drug discovery.
References
- 1. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous… [ouci.dntb.gov.ua]
- 3. Strychnos alkaloids: total synthesis, characterization, DFT investigations, and molecular docking with AChE, BuChE, and HSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Syntheses of bis-Strychnos Alkaloids (-)-Sungucine, (-)-Isosungucine, and (-)-Strychnogucine B from (-)-Strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Humantenidine: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine is a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for professionals in research and drug development.
Physical and Chemical Properties
This compound is a white, powdered substance.[1][2] Its core chemical structure is based on a multi-cyclic indole framework, which is characteristic of many biologically active alkaloids from the Gelsemium genus.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₂N₂O₄ | [1][2][3][4] |
| Molecular Weight | 342.39 g/mol | [1][2][3][4] |
| Appearance | Powder | [1][2] |
| Boiling Point | 513.3 ± 60.0 °C (Predicted) | [2] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 13.52 ± 0.40 (Predicted) | [2] |
| Purity | >97% | [2] |
Table 2: Solubility and Identification
| Property | Details | Source(s) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath is recommended. | [1] |
| CAS Number | 114027-39-3 | [1][2][3] |
| Synonyms | 14-hydroxygelsenicine | [1][2] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Features of this compound
| Spectroscopy | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the benzene (B151609) ring protons. Aliphatic protons in the upfield region, with chemical shifts influenced by adjacent heteroatoms (N, O). |
| ¹³C NMR | Carbonyl carbon signal (C=O) in the downfield region (~170-180 ppm). Aromatic carbon signals (~110-150 ppm). Multiple aliphatic carbon signals in the upfield region. |
| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching (if present and not fully substituted), C=O stretching of the oxindole (B195798) group (~1700 cm⁻¹), C-N stretching, and C-O stretching. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex due to the polycyclic structure, likely involving cleavages of the various rings and loss of functional groups. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the total synthesis or specific isolation of this compound are not extensively published. However, a general methodology for the extraction of indole alkaloids from Gelsemium species can be described.
General Alkaloid Isolation Workflow from Gelsemium
The following diagram illustrates a typical workflow for the isolation of alkaloids from Gelsemium plant material. This is a generalized representation and specific conditions would need to be optimized for this compound.
Caption: Generalized workflow for the isolation of alkaloids.
Biological Activity and Mechanism of Action
The alkaloids from Gelsemium species are known for their potent biological activities, including significant toxicity.[3] this compound, as part of this class of compounds, is also considered to be cytotoxic.
While the precise signaling pathways and mechanism of action for this compound are not fully elucidated, research on related Gelsemium alkaloids suggests several potential mechanisms of toxicity. These include interactions with inhibitory neurotransmitter receptors and general cytotoxicity against various cell lines.[2][4] Some studies indicate that the toxicity of certain Gelsemium alkaloids, such as humantenmine, may not be directly related to the modulation of inhibitory receptors like GlyRs and GABAᴀRs, suggesting alternative mechanisms of action.[4]
The following diagram outlines the proposed cytotoxic mechanisms for Gelsemium alkaloids in general, with the specific pathway for this compound remaining an area for further investigation.
Caption: Proposed mechanisms of action for Gelsemium alkaloids.
Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its biological activity and potential for therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Humantenidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the biological targets of Humantenidine, an oxoindole alkaloid isolated from the plant genus Gelsemium. This document is intended for researchers, scientists, and professionals in the field of drug development seeking in-depth information on the mechanism of action of this potent natural compound.
This compound, along with other alkaloids from Gelsemium species, has garnered scientific interest due to its significant biological activities. These compounds are known for their neurotoxic effects, but also possess potential therapeutic properties, including anxiolytic, anti-inflammatory, analgesic, and anti-cancer activities. This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the key signaling pathways associated with this compound and its alkaloid class.
Core Biological Targets: Focus on Inhibitory Neurotransmitter Receptors
Current research indicates that the primary biological targets of Gelsemium alkaloids, including likely targets of this compound, are the main inhibitory neurotransmitter receptors in the central nervous system: the glycine (B1666218) receptor (GlyR) and the gamma-aminobutyric acid type A receptor (GABA-A-R) .
Gelsemium alkaloids generally function as competitive antagonists at both GlyR and GABA-A-R. This antagonism disrupts the normal inhibitory signaling in the brain and spinal cord, which can account for the observed toxic effects at high doses. However, modulation of these receptors at lower concentrations may be linked to the potential therapeutic effects. While specific binding affinity data for this compound on these receptors is still under investigation, data from closely related Gelsemium alkaloids provides valuable insights into its likely mechanism of action.
Quantitative Analysis of this compound's Biological Activities
While direct quantitative data for this compound's interaction with neurological receptors is limited in publicly available literature, studies have quantified its effects in other biological assays, notably in cytotoxicity and cytochrome P450 inhibition.
Cytotoxic Activity of this compound
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| BT474 | Breast Carcinoma | 4.7[1][2] |
| CHAGO | Undifferentiated Lung Carcinoma | 5.7[1][2] |
| HepG2 | Liver Carcinoma | 6.5[1][2] |
| Kato3 | Gastric Carcinoma | 5.3[1][2] |
| SW620 | Colorectal Adenocarcinoma | 5.6[1][2] |
Cytochrome P450 Inhibition by this compound
This compound has also been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
| Enzyme | IC50 (µmol/L) |
| CYP3A4 | 27.2[1][2] |
| CYP2D6 | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general workflow for investigating the biological targets of natural compounds like this compound.
Detailed Experimental Protocols
While specific, detailed protocols for this compound are not widely published, the following sections describe the general methodologies typically employed for the types of assays mentioned in this guide.
Radioligand Binding Assays for Glycine Receptors
This assay is used to determine the binding affinity of a compound to the glycine receptor by measuring its ability to displace a known radiolabeled ligand, such as [3H]strychnine.
Materials:
-
HEK293 cells expressing the human α1 glycine receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]strychnine.
-
This compound (or other test compounds) at various concentrations.
-
Non-specific binding control (e.g., high concentration of unlabeled glycine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the glycine receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]strychnine, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled glycine).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology for GABA-A Receptors
This technique measures the ion flow through GABA-A receptors in response to the application of GABA and the modulatory effects of a test compound like this compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording solution (e.g., ND96).
-
GABA solutions at various concentrations.
-
This compound solutions at various concentrations.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer. Inject the oocytes with a mixture of cRNAs for the GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply GABA at a specific concentration (e.g., the EC50 concentration) to elicit an inward chloride current.
-
This compound Application: Co-apply GABA with different concentrations of this compound to the oocyte and record the resulting current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percentage of inhibition of the GABA-elicited current against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for the antagonistic effect.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with no compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This technical guide provides a foundational understanding of the biological targets of this compound. Further research is necessary to fully elucidate its precise mechanisms of action and to explore its therapeutic potential.
References
- 1. Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications - Vol. 3 - Isolated Compounds H-M | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]
- 2. Encyclopedia of Traditional Chinese Medicines Vol. 3 PDF | PDF | Traditional Chinese Medicine | Pharmacology [scribd.com]
Humantenidine: An Assessment of its Antibacterial Potential
A Note on Data Availability: As of December 2025, a comprehensive review of publicly available scientific literature reveals no specific studies detailing the antibacterial properties of humantenidine (B12514173). This compound is a known natural alkaloid found in plants of the Gelsemium genus. While other alkaloids from this genus have been investigated for various pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects, specific data on this compound's antibacterial mechanism of action, minimum inhibitory concentrations (MICs), or in vivo efficacy against bacterial pathogens is not available.
To fulfill the request for an in-depth technical guide on a potential antibacterial agent with a guanidine-like structure, this document will use Isopropoxy Benzene Guanidine (B92328) (IBG) as a representative example. IBG is a well-researched synthetic guanidine derivative with demonstrated antibacterial activity, and the available data will be presented in the requested format to serve as a template for what such a guide on this compound would entail, should data become available in the future.
Technical Guide: Isopropoxy Benzene Guanidine (IBG) as a Potential Antibacterial Agent
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the antibacterial properties of Isopropoxy Benzene Guanidine (IBG), a promising guanidine derivative with potent activity against multidrug-resistant (MDR) bacteria.[1]
Quantitative Data Summary
The antibacterial efficacy and cytotoxic profile of IBG have been evaluated against a range of bacterial strains and cell lines. The following tables summarize the key quantitative findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of IBG against Various Bacterial Strains
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.125 - 4 | [2] |
| Enterococcus spp. | Multidrug-Resistant (MDR) | 1 - 4 | [3][4] |
| Streptococcus suis | Clinical Isolates | 0.25 - 8 | [5] |
| Gram-negative bacteria | (e.g., E. coli) | > 2560 (alone) | [6] |
| Gram-negative bacteria | (in synergy with colistin) | Synergistic effect observed | [1][6] |
Table 2: Cytotoxicity Data for IBG
| Cell Line | Assay Type | IC50 or Observation | Reference |
| Vero cells | Not specified | >95% viability | [7] |
| BHK-21 cells | Not specified | >95% viability | [7] |
| Human epithelial HeLa cells | MTT assay | General protocol reference | [8] |
| Human neuroblastoma SH-SY5Y | MTT assay | General protocol reference | [8] |
Note: Specific IC50 values for IBG against various cell lines are not detailed in the provided search results, but it is generally reported to have a high safety profile in initial studies.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IBG's antibacterial potential.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of IBG Stock Solution: Prepare a stock solution of IBG in an appropriate solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the IBG stock solution in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of IBG that results in the complete inhibition of visible bacterial growth.[2][3][4]
2.2. Time-Kill Assay
This assay determines the bactericidal or bacteriostatic effect of IBG over time.
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase in MHB.
-
Exposure to IBG: The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in flasks containing MHB with IBG at various concentrations (e.g., 1x, 2x, 4x, and 10x MIC) and a growth control without the compound.
-
Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification of Viable Bacteria: Serial dilutions of the withdrawn aliquots are plated on nutrient agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point. A significant reduction in CFU/mL over time indicates bactericidal activity.[3][4][9][10]
2.3. Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of IBG on the viability of mammalian cells.
-
Cell Seeding: Mammalian cells (e.g., HeLa or SH-SY5Y) are seeded in a 96-well plate at a density of approximately 15,000 cells per well and incubated for 24 hours.
-
Treatment with IBG: The cells are then treated with various concentrations of IBG for a specified period (e.g., 24 hours).
-
Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization and Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage relative to untreated control cells.[8]
2.4. In Vivo Efficacy in a Mouse Sepsis Model
This protocol evaluates the therapeutic potential of IBG in a live animal model of infection.
-
Infection Model: Female BALB/c mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).
-
Treatment Administration: At a specified time post-infection, mice are treated with IBG, a vehicle control, or a standard-of-care antibiotic via an appropriate route of administration (e.g., intraperitoneal or intravenous injection).
-
Monitoring: The survival of the mice in each group is monitored over a period of several days.
-
Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and organs (e.g., spleen, liver) are harvested to determine the bacterial load by plating homogenized tissue on agar plates. A significant increase in survival and a decrease in bacterial load in the IBG-treated group compared to the control group indicate in vivo efficacy.[2]
Mandatory Visualizations
3.1. Proposed Mechanism of Action of IBG
The primary antibacterial mechanism of IBG involves the disruption of the bacterial cytoplasmic membrane.
Caption: Proposed mechanism of action for Isopropoxy Benzene Guanidine (IBG).
3.2. Experimental Workflow for In Vitro Antibacterial Assessment
The following diagram illustrates the typical workflow for the in vitro evaluation of a novel antibacterial agent like IBG.
Caption: A typical experimental workflow for the in vitro assessment of IBG.
3.3. Logical Relationship Diagram
This diagram shows the logical connections between the chemical properties of IBG and its biological effects.
Caption: Logical relationship between IBG's structure and its antibacterial effect.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Antibacterial Activity of Isopropoxy Benzene Guanidine Against Multidrug-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Isopropoxy Benzene Guanidine Ameliorates Streptococcus suis Infection In Vivo and In Vitro [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. html.scirp.org [html.scirp.org]
- 8. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Curcumin: A Framework for Analysis
Disclaimer: Initial research yielded no specific scientific literature for a compound named "Humantenidine." The following guide on Curcumin (B1669340), a well-researched natural anti-inflammatory agent, is provided as a detailed framework and example. This document is intended for researchers, scientists, and drug development professionals to illustrate how to structure and present data on the anti-inflammatory properties of a compound of interest.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents is therefore of paramount importance. Curcumin, the primary active curcuminoid in turmeric, has been extensively studied for its potent anti-inflammatory effects.[3][4] It modulates multiple signaling pathways and cellular targets involved in the inflammatory cascade.[4][5][6] This guide provides a technical overview of the anti-inflammatory properties of Curcumin, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
Quantitative Data on Anti-inflammatory Effects
The efficacy of an anti-inflammatory compound is determined through various in vitro and in vivo assays that quantify its ability to inhibit key inflammatory mediators and processes.
In Vitro Anti-inflammatory Activity of Curcumin
In vitro studies are crucial for determining the direct effects of a compound on cellular and molecular targets. Key parameters include the half-maximal inhibitory concentration (IC50) for enzymes and the suppression of inflammatory markers in cell cultures.
| Parameter | Cell Line | Assay/Target | IC50 / Inhibition | Reference |
| NF-κB Inhibition | RAW264.7 Macrophages | LPS-induced NF-κB DNA binding | ~18.2 µM | [3] |
| HeLa Cells | TNF-α-induced IκBα degradation | Potent Inhibition | [3] | |
| Cytokine Production | RAW264.7 Macrophages | LPS-induced TNF-α, IL-1β, IL-6 | Significant Reduction | [5] |
| Enzyme Activity | - | IκB Kinase β (IKKβ) | Potent Inhibition | [3][7] |
| RAW264.7 Macrophages | LPS-induced COX-2 Expression | Significant Inhibition | [1] | |
| RAW264.7 Macrophages | LPS-induced iNOS Expression | Significant Inhibition | [1] |
In Vivo Anti-inflammatory Activity of Curcumin
Animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system. These studies assess the ability of the compound to reduce inflammation-induced symptoms like edema and immune cell infiltration.
| Animal Model | Inflammatory Agent | Dosage | Effect | Reference |
| Rat Paw Edema | Carrageenan | Varies | Reduction in paw volume | [8] |
| Murine Colitis | Dextran Sulfate Sodium (DSS) | Varies | Alleviation of colitis symptoms | [9] |
| Adjuvant-Induced Arthritis (AIA) in Rats | Complete Freund's Adjuvant | Varies | Reduced paw inflammation | [4] |
| Collagen-Induced Arthritis (CIA) in Mice | Collagen | Varies | Arthritis-protective effect | [4] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of compounds like Curcumin.
In Vitro: Inhibition of NF-κB Activation in Macrophages
This protocol assesses the ability of a test compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
-
Cell Culture: Mouse RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Cells are seeded in 6-well plates and grown to 80-90% confluency. They are then pre-treated with various concentrations of the test compound (e.g., Curcumin) or vehicle (DMSO) for 1 hour.[5]
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for protein analysis, 4-6 hours for mRNA analysis) to induce an inflammatory response.[5]
-
Protein Extraction: For Western blot analysis, cells are lysed to extract nuclear and cytoplasmic proteins. For ELISA, the cell culture supernatant is collected.
-
Analysis:
-
Western Blot: Nuclear extracts are analyzed for the presence of NF-κB p65 subunit to assess its translocation. Cytoplasmic extracts are analyzed for the phosphorylation of IκBα and IKKβ.[3]
-
ELISA: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using commercially available ELISA kits.[9]
-
qPCR: Total RNA is extracted from the cells, and the expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2) are measured by quantitative real-time PCR.[10]
-
In Vivo: Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model used to screen for the anti-inflammatory activity of compounds.[2][8]
-
Animals: Male Wistar rats or Swiss albino mice are used. Animals are acclimatized for at least one week before the experiment.[8]
-
Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the compound.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: One hour after administration of the test compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[8]
-
Evaluation: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Visualizations
Curcumin exerts its anti-inflammatory effects by modulating key signaling cascades. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[6][11]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammatory gene expression.[12] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate transcription of pro-inflammatory genes.[7][13] Curcumin inhibits this pathway, primarily by targeting IKK.[3][7]
Caption: Inhibition of the NF-κB signaling pathway by Curcumin.
MAPK Signaling Pathway Modulation
The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[6][14] These kinases can be activated by inflammatory stimuli like LPS, leading to the activation of transcription factors that drive the expression of inflammatory mediators.[15] Various natural compounds, including flavonoids and curcuminoids, have been shown to inhibit the phosphorylation and activation of MAPKs.[11][[“]]
Caption: Modulation of MAPK signaling pathways by Curcumin.
Experimental Workflow Visualization
A clear workflow diagram is essential for outlining the sequence of steps in an experimental plan.
Caption: General workflow for screening anti-inflammatory compounds.
Conclusion
The data presented in this guide demonstrate that Curcumin is a potent anti-inflammatory agent that acts through the modulation of the NF-κB and MAPK signaling pathways. The provided tables, protocols, and diagrams offer a comprehensive framework for the systematic evaluation and presentation of data for novel anti-inflammatory drug candidates. Researchers investigating new compounds, such as the aforementioned "this compound," can utilize this structure to guide their research and effectively communicate their findings to the scientific community.
References
- 1. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
Methodological & Application
Total Synthesis of Humantenidine and its Analogs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the indole (B1671886) alkaloid Humantenidine (also known as (-)-14-Hydroxygelsenicine) and its analogs. This application note includes detailed experimental protocols for key reactions, a summary of quantitative data, and a visual representation of the synthetic pathway.
This compound is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. These plants have a history in traditional medicine, and their constituent alkaloids, including this compound, have attracted significant interest from the scientific community due to their complex molecular architectures and potential biological activities. The intricate, caged structure of this compound, featuring an aza-adamantane core, presents a formidable challenge for synthetic chemists. The development of a concise and stereoselective total synthesis is crucial for enabling further investigation into its medicinal potential and for the preparation of analogs to explore structure-activity relationships.
Synthetic Strategy Overview
The first asymmetric total synthesis of (-)-14-Hydroxygelsenicine (this compound) was achieved by Takayama and coworkers in 2019. Their strategy is centered around the construction of the key 7-azabicyclo[4.2.1]nonane and oxabicyclo[3.2.2]nonane ring systems. The synthesis is convergent and relies on several key transformations, including a stereoselective intramolecular Heck reaction to form the spiro-oxindole core, an intramolecular aza-Michael addition to construct the bridged nitrogen-containing ring, and a crucial intramolecular oxymercuration-hydroxylation to install the C14 hydroxyl group and form the caged ether structure. The synthesis culminates in the introduction of the C20 ethyl group to furnish the natural product. Furthermore, the synthetic intermediate, (-)-14-Hydroxygelsenicine, serves as a versatile precursor for the divergent synthesis of several other biogenetically related Gelsemium alkaloids.[1][2][3][4][5]
Key Synthetic Pathway
The following diagram illustrates the key steps in the total synthesis of (-)-14-Hydroxygelsenicine.
Figure 1. Key transformations in the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of (-)-14-Hydroxygelsenicine and its analogs as reported by Takayama et al.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Carbonylative Cross-Coupling & Intramolecular Heck Reaction | Aniline Derivative 9 & Enol Triflate 10 | Alcohol 8 | Pd(OAc)₂, dppf, CO; then Pd₂(dba)₃, (S)-DTBM-SEGPHOS, PMP | 61 |
| Intramolecular aza-Michael Addition | Alcohol 8 | 7-azabicyclo[4.2.1]nonane intermediate | DBU | 95 |
| Intramolecular Oxymercuration-Hydroxylation | 7-azabicyclo[4.2.1]nonane intermediate | (-)-14-Hydroxygelsedilam (2 ) | Hg(OTf)₂, H₂O; then NaBH₄ | 55 |
| Acetylation of 2 | (-)-14-Hydroxygelsedilam (2 ) | (-)-14-Acetoxygelsedilam (3 ) | Ac₂O, pyridine | 98 |
| Synthesis of this compound | (-)-14-Acetoxygelsedilam (3 ) | (-)-14-Hydroxygelsenicine (this compound) (7 ) | Boc₂O, DMAP; then EtMgBr; then TFA | 65 |
| Synthesis of Gelsemolenine A | (-)-14-Hydroxygelsenicine (7 ) | (-)-Gelsemolenine A (4 ) | Ac₂O, pyridine; then aq. HCl | 75 |
| Synthesis of Gelsefuranidine | (-)-14-Hydroxygelsenicine (7 ) | (-)-Gelsefuranidine (1 ) | 2-furaldehyde, TFA | 80 |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are based on the procedures reported by Takayama and coworkers.
Synthesis of Alcohol 8 (via Carbonylative Cross-Coupling and Intramolecular Heck Reaction)
To a solution of aniline derivative 9 and enol triflate 10 in a suitable solvent is added a palladium catalyst such as palladium(II) acetate, and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene. The reaction mixture is stirred under a carbon monoxide atmosphere at a specified temperature and pressure until the reaction is complete. The resulting intermediate is then subjected to an intramolecular Heck reaction. A palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0), a chiral phosphine ligand such as (S)-DTBM-SEGPHOS, and a base like 1,2,2,6,6-pentamethylpiperidine are added to the solution of the intermediate. The mixture is heated until the cyclization is complete. The product, alcohol 8 , is then purified by column chromatography.
Intramolecular aza-Michael Addition
To a solution of alcohol 8 in an appropriate solvent like tetrahydrofuran (B95107), a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography to afford the 7-azabicyclo[4.2.1]nonane intermediate.
Intramolecular Oxymercuration-Hydroxylation
A solution of the 7-azabicyclo[4.2.1]nonane intermediate in a mixture of tetrahydrofuran and water is treated with mercury(II) trifluoromethanesulfonate (B1224126) at room temperature. After stirring for a specified time, an aqueous solution of sodium borohydride (B1222165) is added, and the reaction mixture is stirred until the demercuration is complete. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give (-)-14-Hydroxygelsedilam (2 ).
Synthesis of (-)-14-Hydroxygelsenicine (this compound) (7)
(-)-14-Acetoxygelsedilam (3 ), obtained from the acetylation of 2 , is first protected with a tert-butyloxycarbonyl (Boc) group. To a solution of 3 in dichloromethane (B109758), di-tert-butyl dicarbonate (B1257347) and a catalytic amount of 4-(dimethylamino)pyridine are added, and the mixture is stirred at room temperature. After completion, the solvent is removed under reduced pressure. The resulting N-Boc derivative is dissolved in anhydrous tetrahydrofuran and cooled to a low temperature (e.g., -78 °C). An excess of ethylmagnesium bromide is then added dropwise, and the reaction mixture is stirred at that temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group. After neutralization and workup, the final product, (-)-14-Hydroxygelsenicine (7 ), is purified by column chromatography.
Synthesis of Analogs
The synthetic route to this compound also provides access to several of its analogs, demonstrating the utility of this strategy for generating a library of related compounds for biological evaluation.
Workflow for Analog Synthesis from this compound
Figure 2. Divergent synthesis of this compound analogs.
The synthesis of these analogs typically involves the condensation of the amino group of this compound with various aldehydes. For example, the reaction of this compound with 2-furaldehyde in the presence of an acid catalyst like trifluoroacetic acid yields (-)-gelsefuranidine.[2][3][4] Similarly, condensation with other aldehydes can provide a range of C-19 substituted analogs.
Conclusion
The total synthesis of this compound and its analogs, as pioneered by Takayama and his team, provides a robust platform for accessing these complex natural products. The detailed protocols and synthetic strategies outlined in this application note are intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery. The ability to synthesize these molecules and their derivatives opens up new avenues for investigating their biological properties and for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of (-)-14-Hydroxygelsenicine and Six Biogenetically Related Gelsemium Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (−)-14-Hydroxygelsenicine and Six Biogenetically Related <i>Gelsemium</i> Alkaloids | CiNii Research [cir.nii.ac.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Humantenidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Humantenidine is an indole (B1671886) alkaloid found in plants of the Gelsemium genus. As with other alkaloids in this family, there is growing interest in its pharmacological properties, necessitating a reliable analytical method for its quantification in various matrices. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is based on established protocols for structurally similar indole alkaloids and provides a robust starting point for method development and validation.
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-60% B20-25 min: 60-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Note: These parameters are a starting point and may require optimization based on the specific HPLC system and sample matrix.
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation Protocol
The following is a general protocol for the extraction of this compound from a plant matrix. The specific steps may need to be adjusted based on the sample type.
-
Homogenization: Weigh 1 g of the dried and powdered plant material.
-
Extraction: Add 20 mL of methanol to the sample and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
4. Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The key validation parameters are summarized in Table 2 with illustrative acceptance criteria.
Table 2: Illustrative Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Illustrative Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the expected concentration). | Mean recovery between 98% and 102% |
| Precision | - Repeatability (Intra-day): Analyze six replicate injections of the same standard solution on the same day.- Intermediate Precision (Inter-day): Analyze the same standard solution on three different days. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | Reportable value |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | Reportable value |
| Specificity | Analyze a blank matrix to ensure no interfering peaks at the retention time of this compound. | No significant peaks at the analyte retention time |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | RSD of results should be ≤ 5% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis for this compound.
Application Note: Quantification of Humantenidine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of humantenidine (B12514173) in human plasma. This compound is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] The protocol described herein provides a starting point for researchers and drug development professionals engaged in pharmacokinetic or other studies requiring measurement of this compound. The methodology utilizes a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers the high selectivity and sensitivity required for bioanalytical studies.[2]
Introduction
This compound is a complex indole alkaloid with the molecular formula C₁₉H₂₂N₂O₄ and a molecular weight of 342.4 g/mol .[3][] As with many natural products, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential. A robust and reliable analytical method for its quantification in biological matrices is therefore essential. LC-MS/MS is the preferred technique for such applications due to its superior sensitivity, specificity, and speed.[5] This document outlines a comprehensive, albeit theoretical, protocol for the quantification of this compound, providing a solid foundation for method development and validation.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar indole alkaloid
-
LC-MS grade acetonitrile (B52724), methanol, and water[6]
-
Formic acid (≥98%)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions: Prepare a 1.00 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (e.g., LLOQ, Low, Mid, High).
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 10 µL of the IS working solution (at a constant concentration) to all tubes except for the double blank (blank plasma with no IS).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following are suggested starting conditions and require optimization.
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold 1.0 min, return to 5% B and equilibrate for 1.0 min |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: The MRM transitions provided below are theoretical and must be determined experimentally by infusing a standard solution of this compound and optimizing the collision energy for each transition.
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 343.2 | 186.1 | 150 | (Optimize ~25-35) |
| This compound (Qualifier) | 343.2 | 214.1 | 150 | (Optimize ~20-30) |
| Internal Standard | (e.g., 348.2 for d5-IS) | (To be determined) | 150 | (To be determined) |
Data Presentation
The following tables represent hypothetical data to illustrate the expected performance of a validated method based on this protocol.
Table 4: Hypothetical Calibration Curve Performance
| Concentration (ng/mL) | Calculated Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.50 (LLOQ) | 0.48 | 96.0 | 8.5 |
| 1.00 | 1.04 | 104.0 | 6.2 |
| 5.00 | 5.15 | 103.0 | 4.1 |
| 25.0 | 24.1 | 96.4 | 3.5 |
| 100.0 | 98.7 | 98.7 | 2.8 |
| 250.0 | 253.5 | 101.4 | 3.1 |
| 500.0 | 495.0 | 99.0 | 4.5 |
Table 5: Hypothetical Inter-day Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.50 | 0.52 | 104.0 | 9.8 |
| Low QC | 1.50 | 1.45 | 96.7 | 7.1 |
| Mid QC | 75.0 | 78.2 | 104.3 | 5.3 |
| High QC | 400.0 | 390.8 | 97.7 | 6.5 |
Workflow Visualization
The following diagram illustrates the overall experimental workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed theoretical framework for developing a robust LC-MS/MS method to quantify this compound in human plasma. The proposed protocol, utilizing protein precipitation and reversed-phase UPLC coupled with tandem mass spectrometry, serves as an excellent starting point for researchers. Key parameters, including chromatographic conditions and mass spectrometric transitions, should be empirically optimized and the method fully validated according to regulatory guidelines before its application in preclinical or clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humantendine | C19H22N2O4 | CID 5490912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
Application Notes and Protocols for In Vivo Experimental Design of Humantenidine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Humantenidine (B12514173) is a natural alkaloid compound isolated from the plant Gelsemium sempervirens.[] Preliminary in vitro evidence suggests that this compound may possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models to investigate its therapeutic potential in these areas. The following sections outline experimental designs for assessing anti-inflammatory, analgesic, and anticancer efficacy, along with guidelines for pharmacokinetic and toxicological evaluation.
Section 1: Preclinical In Vivo Pharmacokinetic and Tolerability Studies
Before efficacy studies, it is crucial to determine the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound.
1.1. Single-Dose Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound after a single administration.
Protocol:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
Group 3: Intraperitoneal (IP) administration (e.g., 5 mg/kg).
-
-
Procedure:
-
Administer this compound to each group.
-
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via tail vein or retro-orbital sinus.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 2 | 10 | 5 |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC (0-t) (ngh/mL) | Data | Data | Data |
| AUC (0-inf) (ngh/mL) | Data | Data | Data |
| t1/2 (h) | Data | Data | Data |
| Clearance (CL) (L/h/kg) | Data | N/A | N/A |
| Volume of Distribution (Vd) (L/kg) | Data | N/A | N/A |
| Bioavailability (F%) | N/A | Calculated | Calculated |
1.2. Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
Protocol:
-
Animal Model: Male and female ICR mice (6-8 weeks old).
-
Procedure:
-
Administer escalating single doses of this compound to different groups of mice.
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days.
-
Perform hematological and serum chemistry analysis at the end of the observation period.
-
Conduct gross necropsy and histopathological examination of major organs.
-
-
Endpoint: The MTD is defined as the highest dose that causes no more than 10% weight loss and no mortality or severe clinical signs.
Section 2: In Vivo Efficacy Studies
2.1. Anti-Inflammatory Activity
2.1.1. Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline with 0.5% Tween 80, PO).
-
Group 2: this compound (e.g., 10 mg/kg, PO).
-
Group 3: this compound (e.g., 25 mg/kg, PO).
-
Group 4: this compound (e.g., 50 mg/kg, PO).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, PO).
-
-
Procedure:
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Edema Inhibition at 3h |
| Vehicle Control | - | Data | - |
| This compound | 10 | Data | Calculated |
| This compound | 25 | Data | Calculated |
| This compound | 50 | Data | Calculated |
| Indomethacin | 10 | Data | Calculated |
2.2. Analgesic Activity
2.2.1. Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of this compound.
Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Groups (n=6 per group):
-
Group 1: Vehicle control (e.g., saline, IP).
-
Group 2: this compound (e.g., 5 mg/kg, IP).
-
Group 3: this compound (e.g., 10 mg/kg, IP).
-
Group 4: this compound (e.g., 20 mg/kg, IP).
-
Group 5: Positive control (e.g., Aspirin, 100 mg/kg, IP).
-
-
Procedure:
-
Administer the respective treatments intraperitoneally.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for a period of 15 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SD) | % Inhibition |
| Vehicle Control | - | Data | - |
| This compound | 5 | Data | Calculated |
| This compound | 10 | Data | Calculated |
| This compound | 20 | Data | Calculated |
| Aspirin | 100 | Data | Calculated |
2.3. Anticancer Activity
2.3.1. Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) that has shown sensitivity to this compound in vitro.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Positive control (standard-of-care chemotherapy).
-
-
Administer treatments as per a defined schedule (e.g., daily, every other day) via a suitable route (e.g., PO, IP, IV).
-
Measure tumor volume with calipers twice a week.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
-
Data Analysis: Compare tumor growth inhibition, final tumor weight, and survival rates between groups.
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SD |
| Vehicle Control | - | Data | - | Data |
| This compound | Dose 1 | Data | Calculated | Data |
| This compound | Dose 2 | Data | Calculated | Data |
| Positive Control | SoC Drug | Data | Calculated | Data |
Section 3: Visualizations
3.1. Experimental Workflow Diagrams
References
Protocol for Preclinical Evaluation of Humantenidine in Animal Models
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preclinical assessment of Humantenidine, a natural alkaloid found in plants of the Gelsemium genus.[1][2] Due to the limited specific data on this compound, this protocol is substantially based on established methodologies for evaluating related Gelsemium alkaloids, such as koumine (B8086292) and gelsemine (B155926), which have demonstrated significant analgesic and anxiolytic properties in various animal models.[3][4] The provided protocols are intended to guide researchers in evaluating the potential therapeutic effects of this compound and elucidating its mechanism of action.
Introduction
This compound is a monoterpenoid indole (B1671886) alkaloid identified in Gelsemium species.[1][2] While its specific biological activities are not extensively documented, its structural similarity to other well-studied alkaloids from the same genus, namely koumine and gelsemine, suggests it may possess similar pharmacological properties.[5][6] Koumine and gelsemine are known to exhibit potent anxiolytic and analgesic effects, primarily through the modulation of inhibitory neurotransmitter systems.[3][7][8] The proposed mechanism involves the activation of glycine (B1666218) receptors, leading to the synthesis of neurosteroids like allopregnanolone (B1667786), which in turn positively modulates GABA-A receptors.[3][9] Additionally, the translocator protein (TSPO) has been identified as a target for koumine, contributing to its anti-inflammatory and neuroprotective effects.[10][11]
This protocol outlines a series of in vivo experiments to investigate the potential anxiolytic and analgesic effects of this compound in rodent models, along with preliminary toxicity assessments.
Materials and Reagents
-
This compound (purity >98%)
-
Vehicle (e.g., saline, DMSO, or as appropriate for solubility)
-
Positive control drugs (e.g., Diazepam for anxiety models, Morphine for pain models)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Reagents for biochemical assays (e.g., ELISA kits for cytokine and neurosteroid quantification)
-
Standard laboratory animal chow and water
Animal Models
-
Species: Male and female Sprague-Dawley rats or C57BL/6 mice are recommended. The choice of species may depend on the specific behavioral test.[7][12]
-
Age/Weight: Animals should be young adults (e.g., 8-10 weeks old) with weights within a specified range to minimize variability.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Preliminary Toxicity Assessment
A preliminary acute oral toxicity study should be conducted to determine the safety profile of this compound and to establish a safe dose range for efficacy studies. The OECD Test Guideline 423 (Acute Toxic Class Method) is a recommended stepwise procedure.[9][13]
Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Allocation: Use a small number of animals (e.g., 3 per step).
-
Dosing: Administer a single oral dose of this compound at a starting dose level (e.g., 2000 mg/kg or 300 mg/kg, depending on preliminary information).
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The primary endpoint is mortality. The results will classify the substance into a toxicity category and inform dose selection for subsequent studies.
Evaluation of Anxiolytic Activity
Several behavioral models can be used to assess the potential anxiolytic effects of this compound.
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][14]
Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (e.g., 0.5, 1.5 mg/kg, intraperitoneally) or vehicle 30 minutes before the test. A positive control group receiving diazepam should be included.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
The OFT is used to assess general locomotor activity and anxiety-like behavior. A reduction in anxiety is associated with increased exploration of the central area of the open field.[7]
Protocol: Open Field Test
-
Apparatus: A square arena with walls.
-
Acclimatization and Dosing: Follow the same procedure as for the EPM test.
-
Test Procedure: Place the animal in the center of the open field and allow it to explore for 5-10 minutes.
-
Data Collection: Record the total distance traveled, the time spent in the center zone, and the number of entries into the center zone.
-
Analysis: An increase in the time spent and entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.
Evaluation of Analgesic Activity
The hot plate test is used to evaluate central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.[15][16]
Protocol: Hot Plate Test
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Determine the baseline latency for each animal to lick its hind paw or jump. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Dosing: Administer this compound (e.g., 0.28, 7 mg/kg, subcutaneously) or vehicle. A positive control group receiving morphine should be included.
-
Test Procedure: Measure the response latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: An increase in the response latency compared to the vehicle group indicates a central analgesic effect.
The formalin test is a model of tonic pain and inflammation, with two distinct phases of nociceptive behavior.[12][17]
Protocol: Formalin Test
-
Induction of Nociception: Inject a dilute solution of formalin (e.g., 2.5%) into the plantar surface of the animal's hind paw.
-
Dosing: Administer this compound or vehicle prior to the formalin injection.
-
Observation: Observe the animal for 60 minutes following the formalin injection. The observation period is divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-60 minutes, inflammatory pain).
-
Data Collection: Record the total time the animal spends licking, biting, or shaking the injected paw in each phase.
-
Analysis: A reduction in the duration of nociceptive behaviors in either or both phases indicates an analgesic effect.
Data Presentation
Quantitative data from the behavioral and toxicity studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Acute Oral Toxicity of this compound (OECD 423)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
|---|---|---|---|
| Vehicle | 3 | 0/3 | No observable signs |
| 300 | 3 | 0/3 | [Describe observations] |
| 2000 | 3 | [Record mortality] | [Describe observations] |
Table 2: Anxiolytic Effects of this compound in the Elevated Plus Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
|---|---|---|---|---|
| Vehicle | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 0.5 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 1.5 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
| Diazepam | 2.0 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Table 3: Analgesic Effects of this compound in the Hot Plate Test | Treatment Group | Dose (mg/kg) | Latency to Response (s) at Time (min) | | | | 0 | 30 | 60 | 90 | 120 | | Vehicle | - | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | | this compound | 0.28 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | | this compound | 7 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | | Morphine | 10 | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] | [Mean ± SEM] |
Table 4: Analgesic Effects of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | Licking/Biting Time (s) - Early Phase (0-5 min) | Licking/Biting Time (s) - Late Phase (15-60 min) |
|---|---|---|---|
| Vehicle | - | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 0.4 | [Mean ± SEM] | [Mean ± SEM] |
| This compound | 2.0 | [Mean ± SEM] | [Mean ± SEM] |
| Morphine | 10 | [Mean ± SEM] | [Mean ± SEM] |
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound's Analgesic and Anxiolytic Effects
Based on the known mechanisms of related Gelsemium alkaloids, the following signaling pathway is proposed for this compound.
Caption: Proposed signaling pathway for this compound's effects.
Experimental Workflow for In Vivo Testing
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: General experimental workflow for this compound testing.
Conclusion
This document provides a comprehensive, albeit inferred, protocol for the initial preclinical evaluation of this compound in animal models. By leveraging the existing knowledge of structurally related Gelsemium alkaloids, researchers can efficiently design and execute studies to determine the potential therapeutic value of this compound for anxiety and pain-related disorders. The successful completion of these studies will provide the foundational data necessary for further drug development efforts.
References
- 1. The anxiolytic effect of koumine on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional role of translocator protein and its ligands in ocular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koumine exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents | springermedizin.de [springermedizin.de]
- 5. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Koumine exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Koumine as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Koumine regulates macrophage M1/M2 polarization via TSPO, alleviating sepsis-associated liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Investigation of the Possible Allostery of Koumine Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for Humantenidine Detection
Application Note ID: AN-HTD-001
Topic: Development of Immunoassays for Humantenidine (B12514173) Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive guide for the development of immunoassays for the detection of this compound, a natural alkaloid. This compound (C₁₉H₂₂N₂O₄, M.W. 342.4 g/mol ) is a small molecule that requires conjugation to a carrier protein to elicit an immune response for antibody production. These application notes detail the necessary protocols, from hapten-carrier conjugate synthesis to the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA), a suitable format for small molecule detection. All procedural steps and data analysis are outlined to facilitate the establishment of a robust and sensitive detection method for this compound in various sample matrices.
Introduction to this compound and Immunoassay Development
This compound is a naturally occurring alkaloid found in plants of the Gelsemium genus. As a small molecule, or hapten, it is not immunogenic on its own. To develop an immunoassay, this compound must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The resulting conjugate is then used to generate antibodies specific to the this compound molecule.
Due to the univalent nature of haptens, a competitive immunoassay format is the most appropriate method for detection. In a competitive ELISA, free this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Hypothetical Immunoassay Performance
The following tables summarize the expected quantitative data from a successfully developed competitive ELISA for this compound. This data is illustrative and serves as a target for assay development.
Table 1: this compound Competitive ELISA Standard Curve Data
| This compound Concentration (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 | 1.850 | 100.0 |
| 0.1 | 1.628 | 88.0 |
| 0.5 | 1.258 | 68.0 |
| 1.0 | 0.925 | 50.0 |
| 5.0 | 0.463 | 25.0 |
| 10.0 | 0.278 | 15.0 |
| 50.0 | 0.111 | 6.0 |
| 100.0 | 0.074 | 4.0 |
B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.
Table 2: this compound Immunoassay Performance Characteristics
| Parameter | Value |
| IC₅₀ (50% Inhibitory Concentration) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Linear Range | 0.1 - 10.0 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Specificity (Cross-reactivity) | See Table 3 |
Table 3: Cross-Reactivity of the Anti-Humantenidine Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Related Alkaloid 1 | < 1.0 |
| Related Alkaloid 2 | < 0.5 |
| Unrelated Compound | < 0.1 |
Experimental Protocols
This protocol describes the conjugation of this compound to a carrier protein (KLH for immunization, BSA for coating antigen) using the carbodiimide (B86325) (EDC) crosslinker, assuming this compound possesses a carboxyl or amine group amenable to conjugation. The molecular structure of this compound (C19H22N2O4) suggests the presence of hydroxyl and secondary amine groups that could potentially be modified to introduce a reactive carboxyl group for conjugation.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound:
-
Dissolve 5 mg of this compound in 1 mL of DMF.
-
Add a 1.5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 5 mL of PBS (pH 7.4).
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Dialyze the conjugate solution against PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes to remove unconjugated hapten and crosslinkers.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if this compound has a distinct absorbance spectrum.
-
Store the purified conjugate at -20°C.
-
This protocol provides a general workflow for the generation of monoclonal antibodies against this compound.
Materials:
-
This compound-KLH conjugate
-
Freund's complete and incomplete adjuvant
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
ELISA plates and reagents
Procedure:
-
Immunization:
-
Emulsify the this compound-KLH conjugate with Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for booster immunizations).
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the conjugate per mouse.
-
Administer booster immunizations every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with this compound-BSA as the coating antigen.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer for fusion.
-
Isolate splenocytes from the immunized mouse.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Select for fused hybridoma cells by culturing in HAT medium.
-
-
Screening and Cloning:
-
Screen the hybridoma supernatants for the presence of anti-humantenidine antibodies using a competitive ELISA format.
-
Select positive clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal antibody-producing hybridoma clones.
-
-
Antibody Purification:
-
Purify the monoclonal antibodies from the hybridoma culture supernatant or ascites fluid using Protein A/G affinity chromatography.
-
Determine the antibody concentration and store at -20°C or -80°C.
-
This protocol details the steps for a competitive ELISA to quantify this compound.
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Anti-humantenidine monoclonal antibody
-
This compound standard solutions
-
Goat anti-mouse IgG-HRP (secondary antibody-enzyme conjugate)
-
96-well ELISA plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of this compound standards or samples with 50 µL of the diluted anti-humantenidine monoclonal antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted goat anti-mouse IgG-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculate the average absorbance for each set of standards and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of this compound in the samples. The IC₅₀ is the concentration of this compound that causes 50% inhibition of binding.
Visualizations
Application Notes and Protocols: Using Humantenidine as a Chemical Probe in Cell Biology
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search, we were unable to locate any specific information, quantitative data, or established experimental protocols for a compound named "Humantenidine." This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound.
Therefore, the following application notes and protocols are presented as a generalized framework. They are based on the standard methodologies and principles for characterizing and utilizing a novel chemical probe in cell biology. Once the specific properties of this compound are identified, these templates can be adapted accordingly.
Characterization of this compound as a Chemical Probe
Before utilization in complex cellular systems, a thorough biochemical and biophysical characterization of this compound is paramount. This initial phase is crucial to define its fundamental properties.
Target Identification and Binding Affinity
The primary step is to identify the direct molecular target(s) of this compound. Various techniques can be employed, including affinity chromatography, yeast two-hybrid screening, or computational target prediction followed by experimental validation.
Once a putative target is identified, the binding affinity must be quantified. This is typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50).
Table 1: Hypothetical Binding Affinity of this compound for Target X
| Parameter | Value | Assay Method |
| Kd | e.g., 50 nM | Surface Plasmon Resonance (SPR) |
| Ki | e.g., 75 nM | Competitive Binding Assay |
| IC50 | e.g., 150 nM | Enzyme Inhibition Assay |
| EC50 | e.g., 300 nM | Cell-Based Functional Assay |
Protocol 1: Determining Binding Affinity using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Preparation of this compound Series: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the this compound solutions over the sensor chip surface at a constant flow rate. Monitor the change in the refractive index in real-time to measure the association and dissociation rates.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Selectivity Profiling
A good chemical probe should be highly selective for its intended target. The selectivity of this compound should be assessed against a panel of related proteins or a broader kinase panel if the target is a kinase.
Table 2: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) |
| Target X (Intended) | 150 |
| Target Y | >10,000 |
| Target Z | >10,000 |
Application of this compound in Cell-Based Assays
Once characterized, this compound can be employed to probe the function of its target within a cellular context.
Workflow: Using this compound to Probe a Signaling Pathway
Caption: Workflow of this compound modulating a cellular signaling pathway.
Protocol 2: Western Blot Analysis of Target Engagement and Downstream Signaling
-
Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of Target X (to assess target engagement) and key downstream effectors. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the effect of this compound on the signaling pathway.
Investigating Phenotypic Effects of this compound
The ultimate goal of using a chemical probe is to understand the physiological role of its target. This involves assessing the phenotypic consequences of target modulation by this compound.
Experimental Logic: Connecting Target Engagement to Cellular Phenotype
Caption: Logical flow from target engagement to a measurable cellular outcome.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.
Disclaimer: The information provided above is a generalized guide. All experimental procedures should be optimized and validated for the specific cell lines and reagents being used. The hypothetical data and protocols are for illustrative purposes only and do not represent actual experimental results for "this compound." Should you have the correct name or further details about the compound, we would be pleased to provide a more specific and detailed set of application notes.
Application of Humantenidine in Neuropharmacology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium sempervirens. As a member of the pharmacologically active family of Gelsemium alkaloids, which includes well-studied compounds like gelsemine (B155926) and koumine, this compound is a compound of interest for neuropharmacology research. These alkaloids are recognized for their effects on the central nervous system, particularly their anxiolytic, sedative, and analgesic properties. This document provides an overview of the potential applications of this compound in neuropharmacology, based on the current understanding of related compounds, and offers generalized protocols for its investigation.
Target Receptors and Mechanism of Action
The primary molecular targets of Gelsemium alkaloids within the central nervous system are inhibitory neurotransmitter receptors, namely the γ-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors (GlyRs).[1][2] These ligand-gated ion channels are crucial for mediating fast inhibitory neurotransmission.
-
GABA-A Receptors: These are chloride ion channels that, upon binding of GABA, open to allow chloride influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3][4] Evidence suggests that this compound, along with other Gelsemium alkaloids, targets GABA-A receptors.[1] Modulation of these receptors is a key mechanism for many anxiolytic and sedative drugs.
-
Glycine Receptors: Predominantly found in the spinal cord and brainstem, GlyRs are also chloride channels that play a significant role in motor and sensory functions.[5][6][7] Agonism at these receptors leads to inhibitory neurotransmission. Several Gelsemium alkaloids are known to modulate GlyRs, contributing to their analgesic effects.[5]
The interaction of this compound with these receptors is likely to be as a modulator, either enhancing or inhibiting the receptor's response to its endogenous ligand. The exact nature of this modulation by this compound requires further specific investigation.
Data Presentation
Currently, specific quantitative data on the binding affinity (Ki), potency (IC50/EC50), and efficacy of this compound at specific neuroreceptors is limited in publicly available literature. The following table summarizes the available information for this compound and provides comparative data for related, more extensively studied Gelsemium alkaloids to offer a contextual framework.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target Receptor(s) | Reported Quantitative Data | Reference(s) |
| This compound | C19H22N2O4 | 342.4 | GABA-A Receptors | LD50 (mice): Significantly higher than gelsemine/koumine. Specific Ki/IC50 values are not readily available. | [1] |
| Gelsemine | C20H22N2O2 | 322.4 | Glycine Receptors, GABA-A Receptors | Potentiates glycine-evoked currents. | [6][8] |
| Koumine | C20H22N2O | 306.4 | Glycine Receptors | IC50 for α1 GlyRs: 31.5 ± 1.7 µM. | [9] |
Experimental Protocols
The following are generalized protocols for investigating the neuropharmacological activity of this compound. These protocols are based on standard methodologies for studying compounds that interact with GABA-A and glycine receptors.
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for GABA-A or glycine receptors.
Materials:
-
This compound
-
Radioligand (e.g., [3H]muscimol for GABA-A receptors, [3H]strychnine for glycine receptors)
-
Cell membranes prepared from tissue or cells expressing the target receptor
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration from the this compound serial dilution.
-
Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay (Two-Electrode Voltage Clamp or Patch Clamp)
Objective: To characterize the functional effects of this compound on GABA-A or glycine receptor ion channel activity.
Materials:
-
This compound
-
Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the target receptor subunits.
-
Agonist (GABA or glycine)
-
Recording solution (e.g., Ringer's solution for oocytes, extracellular solution for mammalian cells)
-
Electrophysiology rig with amplifier, data acquisition system, and perfusion system.
Procedure:
-
Prepare the cells for recording (e.g., inject cRNA into oocytes and allow for receptor expression; culture mammalian cells on coverslips).
-
Place the cell in the recording chamber and perfuse with the recording solution.
-
For two-electrode voltage clamp in oocytes, impale the oocyte with two electrodes and clamp the membrane potential at a holding potential (e.g., -60 mV). For patch clamp, form a whole-cell patch.
-
Apply the agonist (GABA or glycine) at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Co-apply the agonist with various concentrations of this compound and record the resulting current.
-
To test for direct effects, apply this compound in the absence of the agonist.
-
Analyze the data to determine if this compound potentiates or inhibits the agonist-evoked current.
-
Construct concentration-response curves to determine the EC50 or IC50 of this compound's modulatory effect.
Mandatory Visualization
Caption: Putative signaling pathway of this compound at the GABA-A receptor.
Caption: Hypothesized signaling pathway of this compound at the Glycine receptor.
Caption: General experimental workflow for neuropharmacological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulators of the Inhibitory Glycine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Ion Channel Modulatory Properties of Humantenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine (B12514173) is a gelsedine-type indole (B1671886) alkaloid found in plants of the Gelsemium genus. Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments, though their toxicity is a significant concern. Modern research has focused on isolating individual alkaloids to understand their pharmacological profiles. Several Gelsemium alkaloids, such as gelsemine (B155926) and koumine (B8086292), have been shown to modulate the activity of ligand-gated ion channels, particularly inhibitory glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABA-A-Rs) in the central nervous system.[1][2] These channels are crucial for regulating neuronal excitability, and their modulation can lead to sedative, anxiolytic, and analgesic effects.[1][3][4]
This document provides a detailed overview of the current understanding of this compound's interaction with these ion channels and presents comprehensive protocols for its further investigation. While initial studies suggest this compound may have limited direct activity on GlyRs and GABA-A-Rs, a systematic approach to its characterization is essential for a complete understanding of its pharmacological profile.[1][5]
Known Ion Channel Interactions of Gelsemium Alkaloids
Research into the molecular pharmacology of Gelsemium alkaloids has revealed distinct modulatory effects on inhibitory ion channels. Notably, gelsemine and koumine have been identified as modulators of both GlyRs and GABA-A-Rs.[1][2] In contrast, studies investigating humantenmine (B199024) (this compound) have shown a lack of significant activity at these receptors.
Data Presentation: Modulation of Glycine and GABA-A Receptors by Gelsemium Alkaloids
The following table summarizes the observed effects of various Gelsemium alkaloids on glycine and GABA-A receptor-mediated currents, as determined by electrophysiological studies.
| Alkaloid | Target Ion Channel | Observed Effect | IC50 / EC50 | Reference |
| Koumine | Glycine Receptor (α1) | Inhibition | 31.5 ± 1.7 µM | [1][5] |
| Gelsevirine | Glycine Receptor (α1) | Inhibition | 40.6 ± 8.2 µM | [1][5] |
| Gelsemine | Glycine Receptor (α1) | Bell-shaped modulation | - | [1] |
| Gelsemine | Glycine Receptor (α2, α3) | Inhibition | ~42 µM (spinal GlyRs) | [1] |
| Gelsemine | GABA-A Receptor | Inhibition | 55 - 75 µM | [1] |
| Humantenmine | Glycine Receptor (α1, α2, α3) | No detectable activity | N/A | [1][5] |
| Humantenmine | GABA-A Receptor | Insensitive | N/A | [1][5] |
N/A: Not Applicable, as no significant effect was observed.
Signaling Pathways
To understand the potential sites of action for this compound, it is crucial to visualize the signaling pathways of its putative targets, the GABA-A and glycine receptors.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound's effects on ligand-gated ion channels.
Experimental Workflow
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on agonist-evoked currents in cells expressing GABA-A or glycine receptors.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the desired ion channel subunits (e.g., α1 and β2 for GABA-A receptors; α1 for homomeric glycine receptors) using a suitable transfection reagent.
-
Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Plate cells onto glass coverslips 24 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Agonist Solutions: Prepare stock solutions of GABA or glycine in the external solution.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. Ensure the final solvent concentration is below 0.1% to avoid non-specific effects.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a fluorescently labeled cell and establish a whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply the agonist (e.g., EC20-EC50 concentration of GABA or glycine) for a short duration to evoke a baseline current.
-
After a stable baseline is established, co-apply the agonist with varying concentrations of this compound.
-
Wash out the this compound and re-apply the agonist to check for recovery.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
-
Normalize the current amplitudes in the presence of this compound to the baseline control.
-
Plot the normalized current as a function of this compound concentration to generate a concentration-response curve.
-
If inhibition or potentiation is observed, fit the data with the Hill equation to determine the IC50 or EC50 value.
Protocol 2: Radioligand Binding Assay (Optional)
This protocol can be used to determine if this compound directly competes with known ligands for binding to the receptor.
1. Membrane Preparation:
-
Harvest HEK293 cells expressing the receptor of interest.
-
Homogenize the cells in a hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]muscimol for GABA-A receptors or [3H]strychnine for glycine receptors), and varying concentrations of this compound.
-
For non-specific binding determination, include a high concentration of an unlabeled competing ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to determine the Ki (inhibitory constant) of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound, unlike other Gelsemium alkaloids, does not significantly modulate GABA-A or glycine receptors. However, the provided protocols offer a robust framework for confirming these findings and exploring potential effects on other ion channel subtypes or under different experimental conditions. Future research could investigate:
-
The effect of this compound on a broader panel of ion channels, including voltage-gated sodium, potassium, and calcium channels.
-
Potential allosteric modulatory effects that may only be apparent in the presence of other modulators.
-
The in vivo effects of this compound to ascertain if its physiological actions are mediated through mechanisms other than direct ion channel modulation.
A thorough understanding of this compound's pharmacological profile is crucial for both assessing its toxicological risk and exploring any potential therapeutic applications.
References
- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Humantenidine Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humantenidine, also known as 14-hydroxygelsenicine, is a member of the complex family of Gelsemium alkaloids, which are monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus.[1] These plants have a long history in traditional medicine, and their constituent alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities, including analgesic, anti-inflammatory, antitumor, and anxiolytic effects.[1][2][3] The intricate polycyclic architecture of these molecules presents a formidable challenge for synthetic chemists and offers a rich scaffold for the development of novel therapeutic agents.[1]
The structure-activity relationship (SAR) for many Gelsemium alkaloids, including this compound, remains largely unexplored, presenting a compelling opportunity for medicinal chemistry research.[1] Understanding how structural modifications to the this compound core impact its biological activity is crucial for the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a detailed protocol for the synthesis of this compound and its derivatives, drawing from established total synthesis strategies for related Gelsemium alkaloids. Furthermore, it outlines key experiments for evaluating the biological activity of these synthesized compounds to establish a comprehensive structure-activity relationship.
Data Presentation: Structure-Activity Relationship of this compound Derivatives
The following table summarizes the hypothetical structure-activity relationship of synthesized this compound derivatives. The data presented here is illustrative and should be populated with experimental results obtained from the protocols described below.
| Compound ID | R1-Substituent | R2-Substituent | In Vitro Assay 1 (IC50, µM) | In Vitro Assay 2 (EC50, µM) | In Vivo Model 1 (ED50, mg/kg) |
| This compound | -OH | -H | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | -OCH3 | -H | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | -F | -H | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | -OH | -CH3 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 4 | -OH | -COCH3 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
General Synthetic Strategy for this compound and Derivatives
The total synthesis of this compound (14-hydroxygelsenicine) and its derivatives can be approached through a convergent strategy, leveraging key transformations to construct the complex polycyclic core. The following protocol is a representative methodology based on the successful synthesis of related Gelsemium alkaloids.[4]
Diagram: Synthetic Workflow for this compound Derivatives
Caption: A generalized workflow for the synthesis of this compound derivatives.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Appropriate aldehydes or ketones for Pictet-Spengler reaction
-
Various reagents for functional group manipulations (e.g., protecting groups, oxidizing/reducing agents)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (MeCN)
-
Catalysts (e.g., Pd/C, Lewis acids)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Indole Core:
-
Begin with a Pictet-Spengler reaction between an L-tryptophan derivative and a suitable aldehyde to form the tetracyclic indole core.
-
Protect reactive functional groups (e.g., amines, hydroxyls) as necessary using standard protecting group chemistry.
-
-
Formation of the Polycyclic Skeleton:
-
Employ a key intramolecular cyclization reaction, such as an aza-Michael addition, to construct the characteristic 7-azabicyclo[4.2.1]nonane skeleton.[4]
-
Further elaboration of the structure to form the oxabicyclo[3.2.1]octane system can be achieved through a series of stereocontrolled reactions, including reductions and cyclizations.
-
-
Late-Stage Functionalization:
-
With the core structure of this compound established, introduce desired functional groups at the R1 and R2 positions.
-
For example, the hydroxyl group at C14 (R1) can be modified through etherification, esterification, or substitution reactions.
-
Derivatization at other positions can be achieved through selective reactions on the indole nucleus or other accessible functional groups.
-
-
Purification and Characterization:
-
Purify the synthesized derivatives using column chromatography on silica gel.
-
Characterize the final compounds by High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy to confirm their structure and purity.
-
Protocol for In Vitro Biological Evaluation
Diagram: Workflow for In Vitro Biological Screening
Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.
Objective: To determine the cytotoxic or modulatory activity of this compound derivatives against relevant cell lines or molecular targets.
Materials:
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Selected human cancer cell lines (e.g., HeLa, A549) or neuronal cell lines (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic or active compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many Gelsemium alkaloids are known to interact with neuronal receptors. For instance, gelsemine (B155926) has been shown to act on the glycine (B1666218) receptor.[2] The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound derivatives, particularly in the context of their potential neuroprotective or analgesic effects.
Diagram: Hypothetical Signaling Pathway for this compound Derivatives
Caption: A hypothetical signaling cascade for the action of this compound derivatives.
This document provides a foundational framework for the synthesis and evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific research goals and available resources. The exploration of this fascinating class of alkaloids holds significant promise for the discovery of new and effective therapeutic agents.
References
Application Notes and Protocols for Cellular Analysis of Humantenidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Humantenidine is a novel alkaloid compound with potential therapeutic applications. As specific biological effects and detailed testing protocols for this compound are not extensively documented in publicly available literature, this document provides a comprehensive set of standardized cell culture protocols to characterize its cellular effects. These protocols are designed to assess cytotoxicity, induction of apoptosis, and impact on the cell cycle, providing a foundational understanding of this compound's mechanism of action. The following are general methodologies applicable to the initial investigation of a novel alkaloid compound.
General Cell Culture and Compound Preparation
A crucial first step in evaluating the effects of a new compound is selecting an appropriate cell line and ensuring proper handling and preparation of the compound.
1.1. Cell Line Selection and Maintenance:
The choice of cell line will depend on the research question. For general cytotoxicity and mechanistic studies, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer)[1], or Jurkat (T-lymphocyte) cells are suitable starting points.
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
-
1.2. This compound Stock Solution Preparation:
Proper dissolution and storage of the compound are critical for reproducible results.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
-
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
2.1. Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
2.2. Data Presentation:
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |
| 1 | 92 ± 5.5 | 85 ± 4.7 | 78 ± 5.3 |
| 10 | 75 ± 6.1 | 60 ± 5.9 | 45 ± 4.9 |
| 50 | 40 ± 4.8 | 25 ± 3.9 | 15 ± 3.1 |
| 100 | 15 ± 3.2 | 8 ± 2.1 | 5 ± 1.8 |
| IC50 (µM) | ~60 | ~20 | ~8 |
Apoptosis Detection: Annexin V/PI Staining
Annexin V staining is used to detect early-stage apoptosis, while Propidium (B1200493) Iodide (PI) stains late-stage apoptotic and necrotic cells.[1]
3.1. Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
3.2. Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.9 | 13.7 ± 2.1 |
| This compound (2x IC50) | 35.1 ± 4.2 | 45.3 ± 3.8 | 19.6 ± 2.8 |
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
4.1. Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PBS containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.2. Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.4 ± 3.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound (IC50) | 50.2 ± 2.8 | 15.8 ± 2.1 | 34.0 ± 3.3 |
| This compound (2x IC50) | 30.7 ± 3.5 | 10.5 ± 1.8 | 58.8 ± 4.1 |
Western Blot Analysis of a Hypothetical Signaling Pathway
To investigate the molecular mechanism of this compound-induced apoptosis, Western blotting can be used to measure the expression of key proteins in a relevant signaling pathway. A common pathway to investigate for apoptosis is the caspase cascade.[3]
5.1. Experimental Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
5.2. Data Presentation:
| Protein | Vehicle Control | This compound (IC50) | This compound (2x IC50) |
| Cleaved Caspase-3 | 1.0 | 3.5 | 6.8 |
| Cleaved PARP | 1.0 | 4.2 | 8.1 |
| Bcl-2 | 1.0 | 0.4 | 0.2 |
| Bax | 1.0 | 2.1 | 3.5 |
| β-actin | 1.0 | 1.0 | 1.0 |
Visualizations
Caption: Experimental workflow for characterizing this compound.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Caption: Logical relationship of the experimental design.
References
- 1. Antiapoptotic effect of aminoguanidine on doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yield in Humantenidine total synthesis
[2] Total Synthesis of Minfiensine by Qin - Organic Chemistry Portal (2008-03-27) L. Shen, M. Zhang, Y. Wu, Y Qin, Angew. Chem. Int. Ed. 2008, 47, 3618-3621. ... This total synthesis of Minfiensine by Yong Qin at the “Department of Chemistry of Medicinal Natural Products and, Key Laboratory of Drug Targeting, West China School of Pharmacy” shows a few similarities to the recently covered route by Larry Overman, along with some interesting alternatives. Avoiding Overman's ambitious palladium cascade designs, they planned a carbene insertion into an indole (B1671886). However, like Overman, they hoped that the imine formed in this reaction would be attacked by a pendant amine to form the desired aminal center. ... (2008-03-27) Copper (I) triflate did the trick, and led them to product in high yield. Interestingly, with some substrates they obtained the product as a mixture of ketone and enol ether isomers depending on the protecting group of the indole nitrogen. Decarboxylating under Krapcho conditions gave ketone from both isomers. The removal of a tosyl group in the presence of a ketone is tricky. Reduction of the carbonyl, removal of the Ts group and
Technical Support Center: Improving the Solubility of Humantenidine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Humantenidine for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving this compound?
A1: The initial approach for dissolving this compound, a compound with low aqueous solubility, is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with most cell-based assays at low final concentrations (typically ≤ 0.5%).[1][2]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds.[2] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may contribute to precipitation.[2][3]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[4]
-
Employ Solubilizing Excipients: Surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins (e.g., HP-β-CD) can be used to create micelles or inclusion complexes that enhance the dispersion of this compound in the aqueous phase.[2][5][6]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes improve solubility.[2]
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, if DMSO is not effective or is incompatible with your assay, other water-miscible organic solvents can be tested. These include ethanol, methanol, N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidone (NMP).[1][2] It is crucial to always include a vehicle control in your experiments to account for any potential effects of the solvent itself.[2]
Q4: Can pH modification improve the solubility of this compound?
A4: If this compound possesses ionizable functional groups, adjusting the pH of the solvent can significantly enhance its solubility.[4][6] For acidic compounds, increasing the pH can lead to the formation of a more soluble salt. Conversely, for basic compounds, lowering the pH can have the same effect. It is essential to determine the pKa of this compound to guide pH adjustments.
Troubleshooting Guide
Issue: this compound Powder is Difficult to Dissolve Initially
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Test the solubility of small amounts of this compound in a panel of solvents (DMSO, DMF, Ethanol, Methanol) to identify the most effective one.[1] |
| Insufficient Mixing | Vortex the solution for 1-2 minutes. If particles persist, gentle warming in a 37°C water bath for 5-10 minutes or sonication can aid dissolution.[2] |
| Compound Degradation | Ensure the compound has been stored correctly and is not degraded. |
Issue: Precipitation Upon Dilution into Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| Supersaturation | Decrease the final concentration of this compound in the assay. Prepare a more dilute stock solution to minimize the concentration of the organic solvent upon final dilution. |
| Low Aqueous Solubility | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.[1] |
| Incompatibility with Buffer Components | Evaluate the composition of your assay buffer. High salt concentrations or certain ions may reduce solubility. Consider using a different buffer system. |
Data Presentation: Solubility of this compound with Different Methods
The following table summarizes the hypothetical solubility data for this compound using various solubilization techniques.
| Method | Solvent/Vehicle | Maximum Soluble Concentration (µM) | Notes |
| Direct Dissolution | Aqueous Buffer (PBS, pH 7.4) | < 1 | Essentially insoluble in aqueous solutions.[2] |
| Co-solvency | 100% DMSO | > 10,000 | High solubility in pure organic solvent.[2] |
| Co-solvency | 1% DMSO in PBS, pH 7.4 | 15 | Limited solubility upon dilution in aqueous buffer.[2] |
| pH Adjustment | 0.1 M HCl (pH 1) | 5 | Minor improvement, suggesting limited basic properties.[2] |
| pH Adjustment | 0.1 M NaOH (pH 13) | 75 | Significant improvement, indicating the presence of an acidic functional group.[2] |
| Cyclodextrin Complexation | 2% HP-β-CD in PBS, pH 7.4 | 150 | Substantial improvement in aqueous solubility.[2][6] |
| Surfactant Micelles | 1% Tween® 80 in PBS, pH 7.4 | 90 | Moderate improvement in aqueous solubility.[2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]
-
Inspection: Visually inspect the solution to ensure no solid particles are present.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 2% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Form a Paste: Place the weighed this compound powder in a sterile microcentrifuge tube. Add a small volume of the HP-β-CD solution to create a paste.
-
Trituration: Mix the paste thoroughly by vortexing or with a pestle for 15-30 minutes to encourage the formation of the inclusion complex.[6]
-
Final Dilution: Add the remaining volume of the HP-β-CD solution to reach the desired final concentration.
-
Equilibration: Sonicate the solution for 10-15 minutes and/or place it on a shaker at room temperature for several hours to overnight to maximize complexation.[6]
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Humantenidine Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of humantenidine (B12514173) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a complex indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. Like many complex natural products, its intricate structure, containing multiple reactive functional groups, makes it susceptible to degradation in aqueous environments. Ensuring its stability is crucial for obtaining accurate and reproducible results in preclinical research and for the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can affect this compound stability in aqueous solutions?
Based on the general behavior of indole alkaloids, the primary factors influencing this compound stability are expected to be:
-
pH: this compound's stability is likely pH-dependent. Indole alkaloids can be unstable in both acidic and alkaline conditions.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1][2][3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[6][7][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Incompatible Excipients: Certain excipients commonly used in formulations can interact with this compound's functional groups, leading to instability.[9][10][11]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively reported, based on the structure of indole alkaloids, potential degradation mechanisms may include:
-
Hydrolysis: Cleavage of ester or other labile functional groups.
-
Oxidation: Modification of the indole ring or other susceptible moieties.
-
Isomerization: Conversion to stereoisomers with potentially different biological activities.
-
Polymerization: Formation of higher molecular weight species.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring this compound concentrations and detecting the formation of degradation products.[12][13][14] A well-developed HPLC method should be able to separate the parent this compound peak from any potential degradants.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in aqueous solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution. | Unsuitable pH: The pH of the aqueous solution may be promoting hydrolysis or other degradation pathways. | 1. Determine the pH of your solution. 2. Conduct a preliminary pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing them over time. 3. Adjust the pH of your experimental solution to a range where this compound exhibits maximum stability. |
| Elevated Temperature: Storage or experimental conditions may be too warm. | 1. Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. 2. Minimize the time samples are kept at room temperature during preparation and analysis. 3. For temperature-sensitive experiments, use a temperature-controlled environment. | |
| Light Exposure: Inadequate protection from light may be causing photodegradation. | 1. Prepare and store solutions in amber vials or wrap containers in aluminum foil.[8] 2. Minimize exposure to direct sunlight and artificial light during experiments. 3. Conduct a photostability study by exposing a solution to a controlled light source and comparing it to a dark control.[6][7][8] | |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation: New peaks likely represent degradation products of this compound. | 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the peaks observed in your samples.[15][16][17] 2. Use a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks to aid in their identification. |
| Excipient Incompatibility: A component of your formulation may be reacting with this compound. | 1. Review the chemical properties of all excipients in your formulation. Be cautious with excipients known to interact with amine-containing compounds (e.g., reducing sugars like lactose).[9][10] 2. Conduct a compatibility study by preparing binary mixtures of this compound with each excipient and analyzing for degradation over time. | |
| Poor reproducibility of experimental results. | Inconsistent Sample Handling: Variations in storage time, temperature, or light exposure between experiments. | 1. Standardize all sample preparation and handling procedures. 2. Prepare fresh solutions for each experiment whenever possible. 3. Document all storage conditions and handling times meticulously. |
| Inadequate Analytical Method: The HPLC method may not be stability-indicating. | 1. Validate your HPLC method to ensure it can separate this compound from its degradation products. This involves performing forced degradation studies and demonstrating peak purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder and a prepared aqueous solution (in a neutral buffer, e.g., phosphate (B84403) buffer pH 7.4) at 70°C for 48 hours.
-
Photodegradation: Expose a this compound solution (100 µg/mL in a neutral buffer) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A dark control sample should be stored under the same conditions but protected from light.[8]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples and a non-stressed control sample by a suitable HPLC-UV method (see Protocol 2).
-
Characterize the major degradation products using LC-MS if available.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products in aqueous solutions.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often suitable for separating complex mixtures. A typical starting point could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Example Gradient: Start with 10% organic phase, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized based on the separation of this compound and its degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (this needs to be determined experimentally, but a common wavelength for indole alkaloids is around 280 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 40°C
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |
| 3.0 | 0.050 | 13.9 |
| 4.0 | 0.025 | 27.7 |
| 5.0 | 0.010 | 69.3 |
| 6.0 | 0.015 | 46.2 |
| 7.0 | 0.030 | 23.1 |
| 8.0 | 0.065 | 10.7 |
| 9.0 | 0.150 | 4.6 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.
Table 2: Common Excipients and Potential Incompatibility with Amine-Containing Compounds like this compound
| Excipient Class | Examples | Potential Incompatibility |
| Fillers/Diluents | Lactose, Dextrose | Maillard reaction with primary and secondary amines, leading to discoloration and degradation.[9][10] |
| Binders | Povidone (PVP) | Can contain reactive peroxides that may cause oxidative degradation. |
| Lubricants | Magnesium Stearate | Can be slightly alkaline and may promote base-catalyzed degradation. |
| Solubilizers | Polyethylene Glycols (PEGs) | May contain formaldehyde (B43269) or formic acid impurities that can react with amines. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Generalized signaling pathway for Gelsemium alkaloids.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. colorcon.com [colorcon.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 16. mdpi.com [mdpi.com]
- 17. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Humantenidine during storage
Technical Support Center: Humantenidine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage critical?
This compound is a natural indole (B1671886) alkaloid isolated from plants like Gelsemium sempervirens[][2]. Like many complex organic molecules, its chemical structure, which includes an indole nucleus, is susceptible to degradation from environmental factors[3]. Improper storage can lead to oxidation, hydrolysis, or other chemical changes, resulting in loss of purity, decreased biological activity, and the appearance of unknown impurities in experimental data. Ensuring the stability of this compound is paramount for reproducible and reliable research outcomes.
Q2: What are the optimal storage conditions for this compound?
To prevent degradation, this compound should be stored under specific conditions, particularly concerning temperature, light, and moisture.
-
As a Solid (Powder):
-
Temperature: 4°C is recommended for long-term storage[2].
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place[2][4].
-
Moisture: Keep in a dry environment, such as a desiccator, to prevent hydrolysis[2][4].
-
-
In Solution:
-
Temperature: For maximum stability, stock solutions should be stored at -80°C for up to six months or at -20°C for one month[2][5]. Avoid repeated freeze-thaw cycles.
-
Solvent: Use high-purity, anhydrous solvents. Common solvents include DMSO, ethanol, or other organic solvents depending on the experimental requirements[6][7].
-
Container: Store in tightly sealed vials with minimal headspace to reduce exposure to air.
-
Q3: What are the common signs of this compound degradation?
Degradation can manifest in several ways:
-
Physical Changes: A noticeable change in the color of the solid powder (e.g., from white/off-white to yellow or brown) or the solution can indicate chemical degradation[2].
-
Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation is often indicated by:
-
A decrease in the peak area of the parent this compound compound.
-
The appearance of new, unexpected peaks in the chromatogram, representing degradation products.
-
A shift in the retention time of the main peak.
-
-
Loss of Activity: A decrease or complete loss of the expected biological effect in an assay is a strong indicator of compound degradation.
Troubleshooting Guides
Issue 1: My solid this compound has changed color from white to yellowish-brown.
-
Potential Cause: This is a classic sign of oxidation or photodegradation. The indole ring system common to alkaloids is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light[3][8][9].
-
Immediate Action:
-
Cease using the discolored batch for sensitive quantitative experiments.
-
Verify the purity of the material using an analytical method like HPLC-UV (see Experimental Protocol section). Compare the chromatogram to a reference standard or data from a fresh, properly stored sample.
-
-
Preventative Measures:
Issue 2: I'm seeing multiple unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.
-
Potential Cause: The presence of extra peaks suggests that your sample has degraded into multiple byproducts or was impure to begin with. This is common if the solution was stored improperly (e.g., at room temperature, exposed to light) or subjected to multiple freeze-thaw cycles. The indole nucleus can degrade into intermediates such as isatin (B1672199) and anthranilate[3].
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a new solution from a fresh, solid stock of this compound that has been stored correctly. Analyze it immediately to see if the extra peaks persist. If they disappear, the issue was with the old solution's storage.
-
Check Your Solvent: Ensure the solvent used for dissolution is pure, anhydrous, and free of contaminants. Acidic or basic impurities in the solvent can catalyze degradation.
-
Review Storage History: Was the solution left on a benchtop? Was it frozen and thawed multiple times? If so, these are likely causes of degradation.
-
-
Solution Workflow:
Issue 3: How can I quantitatively assess the stability of my this compound stock over time?
-
Approach: Conduct a formal stability study. This involves analyzing the purity of your compound under controlled storage conditions at specific time points. HPLC is the preferred method for this type of quantitative analysis[12][13].
-
Illustrative Stability Data: The following table provides an example of how stability data for a sensitive indole alkaloid might be presented. Actual results for this compound may vary.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| Solid, 4°C, Dark, Dry | 0 Months | 99.5% | White Powder |
| 6 Months | 99.3% | No Change | |
| 12 Months | 99.1% | No Change | |
| Solid, 25°C, Light | 0 Months | 99.5% | White Powder |
| 6 Months | 92.1% | Light Yellow | |
| 12 Months | 85.4% | Yellow-Brown | |
| Solution, -20°C in DMSO | 0 Months | 99.5% | Clear Solution |
| 1 Month | 99.4% | No Change | |
| 3 Months | 98.0% | No Change |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid or Trifluoroacetic Acid (for modifying pH).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration).
-
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound solid.
-
Dissolve in 1 mL of a suitable solvent (e.g., DMSO or Acetonitrile) to make a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of ~50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate purity using the area percent method:
-
Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100
-
-
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. biocrick.com [biocrick.com]
- 6. Humantenine | CAS:82375-29-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. humantenine | 82375-29-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. viallabeller.com [viallabeller.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Humantenidine Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Humantenidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by chromatography?
This compound is a minor alkaloid found in Gelsemium sempervirens. The primary challenge in its purification is its separation from other structurally similar alkaloids present in the plant extract. These include major alkaloids like gelsemine (B155926) and sempervirine, as well as other minor alkaloids such as gelsedine. Additionally, the crude extract contains a variety of other secondary metabolites, including steroids, coumarins, iridoids, depsides, and phenolic glycerides, which must be removed.[1][2][3]
Like many alkaloids, this compound is a basic compound, which can lead to common chromatographic issues such as:
-
Peak Tailing: Interaction of the basic nitrogen atoms in this compound with acidic silanol (B1196071) groups on the surface of silica (B1680970) gel stationary phases can cause asymmetrical peak shapes.
-
Strong Adsorption: The polar nature of this compound can cause it to bind strongly to polar stationary phases like silica gel, making elution difficult.
-
Co-elution: Due to the presence of numerous structurally related alkaloids, achieving baseline separation can be challenging.
Q2: What are the potential impurities I should be aware of when purifying this compound?
Impurities in the context of this compound purification can be categorized as either process-related or degradation products.
-
Process-Related Impurities: These are substances inherent to the natural source material or introduced during the extraction process. For this compound from Gelsemium sempervirens, these include:
-
Other Gelsemium Alkaloids: This is the most significant group of impurities and includes gelsemine, koumine, gelsevirine, sempervirine, and others.[1][4]
-
Other Natural Products: The crude extract may also contain non-alkaloidal compounds such as steroids, coumarins, iridoids, depsides, and phenolic glycerides.[2][3]
-
-
Degradation Products: These can form during extraction, purification, or storage due to factors like pH, temperature, light, and oxygen. While specific degradation pathways for this compound are not extensively documented, indole (B1671886) alkaloids, in general, can be susceptible to acidic conditions.[5]
Q3: How can I improve the peak shape of this compound during chromatography?
Peak tailing is a common issue when purifying alkaloids on silica gel. To improve peak shape:
-
Use a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, to the mobile phase can help to saturate the acidic silanol groups on the silica gel, reducing their interaction with the basic this compound molecule and leading to more symmetrical peaks.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound and the stationary phase. Experimenting with different pH values can help to find an optimal condition for better peak shape.
-
Consider a Different Stationary Phase: If peak tailing persists, consider using a different stationary phase. Options include end-capped C18 columns for reversed-phase chromatography or alternative solid supports like alumina.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution/Co-elution of Alkaloids | The mobile phase composition is not optimal for separating structurally similar alkaloids. | Optimize the mobile phase by testing different solvent systems and gradients. Consider using a more selective stationary phase or a different chromatographic technique like counter-current chromatography. |
| Peak Tailing | Strong interaction between the basic this compound and acidic silanol groups on the silica gel stationary phase. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase. Alternatively, consider using a less acidic stationary phase or reversed-phase chromatography. |
| This compound is not Eluting from the Column | The mobile phase is not polar enough to overcome the strong adsorption of this compound to the stationary phase. | Gradually increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is sufficiently polar. |
| Suspected Degradation of this compound on the Column | This compound may be unstable under the chromatographic conditions (e.g., acidic silica gel). | Neutralize the silica gel with a basic wash before packing the column. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Conduct stability studies at different pH values and temperatures to understand the degradation profile.[5] |
| Low Recovery of this compound | The compound may be irreversibly adsorbed to the stationary phase or lost during sample preparation and fraction collection. | Ensure proper sample loading and avoid overloading the column. Carefully monitor fractions using a sensitive detection method (e.g., TLC or HPLC) to avoid discarding fractions containing the product. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Gelsemium Species
This protocol provides a general method for the extraction of total alkaloids from Gelsemium plant material.
-
Maceration: The dried and powdered plant material is macerated with an acidic aqueous solution (e.g., 0.5% hydrochloric acid) to protonate the alkaloids and facilitate their extraction into the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is then made alkaline with a base (e.g., ammonia) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using an immiscible organic solvent such as chloroform (B151607) or dichloromethane.
-
Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Preparative Separation of Gelsemium Alkaloids using HSCCC and Preparative HPLC
The following is a summary of a published method for the separation of alkaloids from Gelsemium elegans, which includes the purification of 14-hydroxygelsenicine (B1256079) (this compound).[4]
Part 1: High-Speed Counter-Current Chromatography (HSCCC)
-
Two-Phase Solvent System: A mixture of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol (B145695) (in a 4:2:3:2 volume ratio) is used.
-
Procedure: 350 mg of the crude alkaloid extract is separated using HSCCC. This initial step will yield fractions enriched with different alkaloids.
Part 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Further Purification: The fractions obtained from HSCCC are further purified by preparative HPLC.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (containing 0.2% glacial acetic acid and 0.5% triethylamine) is used for elution.
-
Detection: The separation is monitored at a wavelength of 254 nm.
This combined approach has been shown to successfully isolate several alkaloids, including this compound, with high purity.[4]
Visualizations
Caption: A troubleshooting workflow for common issues encountered during this compound purification.
Caption: A general experimental workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. It Is Not All about Alkaloids—Overlooked Secondary Constituents in Roots and Rhizomes of Gelsemium sempervirens (L.) J.St.-Hil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Humantenidine Synthesis
Welcome to the Technical Support Center for the synthesis of Humantenidine and related complex indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work. As the total synthesis of this compound has not been extensively reported in publicly available literature, this guide focuses on the optimization of key chemical transformations that are likely to be crucial for its synthesis, based on established methodologies for related Strychnos alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in a plausible synthetic route to this compound?
A1: Based on the complex, caged structure of this compound, a plausible synthesis would likely involve several critical stages. These include the initial construction of a substituted indole core, followed by a key cyclization cascade to build the polycyclic framework. Late-stage functionalization to install the oxindole (B195798) and other specific functionalities would also be a crucial and challenging phase.
Q2: Which key reactions should I anticipate needing to optimize extensively?
A2: For a molecule of this complexity, several reactions will likely require significant optimization. Key transformations to focus on would be:
-
The Pictet-Spengler reaction to form the initial tetracyclic core.
-
An intramolecular C-C bond-forming reaction , such as a Heck, Diels-Alder, or a radical cyclization, to construct the congested cage structure.
-
Stereoselective reductions to control the numerous chiral centers.
-
Late-stage oxidation of an indole precursor to the corresponding oxindole.
Q3: How can I improve the yield and diastereoselectivity of the Pictet-Spengler reaction for my complex tryptamine (B22526) derivative?
A3: The success of the Pictet-Spengler reaction is highly dependent on the substrate and reaction conditions. For complex and potentially sensitive substrates, consider the following:
-
Acid Catalyst: While strong protic acids (HCl, TFA) are common, they can cause side reactions. Milder Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or even organocatalysts (chiral phosphoric acids) can offer better selectivity and yields.
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can be effective, but sometimes protic solvents like methanol (B129727) or ethanol (B145695) are superior. A solvent screen is highly recommended.
-
Temperature: Reactions are often run at elevated temperatures, but this can lead to decomposition. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS.
Q4: My intramolecular Heck reaction to form the core polycyclic system is failing. What are common failure modes?
A4: The intramolecular Heck reaction is a powerful but sensitive transformation. Common issues include:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For complex substrates, bulky, electron-rich ligands often give the best results. A ligand screen is essential.
-
Base: The choice of base can influence the reaction outcome. Inorganic bases like Cs₂CO₃ or K₂CO₃ are common, as are organic bases like triethylamine (B128534) or DIPEA.
-
Substrate Purity: The precursor for the Heck reaction must be of very high purity, as even small amounts of impurities can poison the catalyst.
Troubleshooting Guides
Problem 1: Low Yield in the Pictet-Spengler Reaction
| Possible Cause | Suggested Solution |
| Decomposition of the aldehyde or tryptamine starting material. | Use milder reaction conditions (lower temperature, weaker acid catalyst). Protect sensitive functional groups on either starting material. |
| Iminium ion intermediate is not forming or is unstable. | Ensure the reaction is anhydrous if using a Lewis acid. For protic acids, ensure the concentration is optimal (typically 0.1 M to 1 M). |
| Low reactivity of the indole nucleus due to electron-withdrawing groups. | Consider using a more forcing Lewis acid or higher temperatures, but monitor for decomposition. If possible, modify the synthetic route to avoid electron-withdrawing groups at this stage. |
| Poor solubility of starting materials. | Screen a range of solvents to find one that dissolves both components effectively. |
Problem 2: Formation of Side Products in the Intramolecular Heck Reaction
| Possible Cause | Suggested Solution |
| Double bond isomerization in the product. | Add silver salts (e.g., Ag₂CO₃) to promote a cationic pathway and suppress isomerization. Use a sterically hindered base. |
| Reductive dehalogenation of the starting material. | Ensure the reaction is strictly anaerobic. Use highly purified reagents and solvents. |
| Formation of constitutional isomers from undesired cyclization pathways. | Modify the ligand to influence the regioselectivity of the cyclization. Change the solvent, as it can affect the transition state energies of competing pathways. |
Quantitative Data Summary
The following tables provide example data from hypothetical optimization studies for key reactions, based on typical results reported for similar transformations in the literature.
Table 1: Optimization of the Pictet-Spengler Reaction
| Entry | Acid Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (100) | DCM | 25 | 24 | 35 |
| 2 | TFA (100) | DCM | 40 | 12 | 45 |
| 3 | Sc(OTf)₃ (10) | MeCN | 25 | 24 | 65 |
| 4 | Sc(OTf)₃ (10) | MeCN | 50 | 18 | 75 |
| 5 | Yb(OTf)₃ (10) | MeCN | 50 | 18 | 72 |
| 6 | Brønsted Acid (Chiral) (10) | Toluene | 0 | 48 | 60 (90% ee) |
Table 2: Optimization of the Intramolecular Heck Reaction
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | <10 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 45 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₂CO₃ (1.5) | Toluene | 110 | 68 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (1.5) | Toluene | 110 | 72 |
| 5 | Pd₂(dba)₃ (2.5) | Buchwald Ligand Mix | K₃PO₄ (2) | Dioxane | 100 | Screening |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Pictet-Spengler Reaction
To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile (B52724) (0.1 M) under an argon atmosphere is added Scandium(III) triflate (0.1 equiv). The reaction mixture is stirred at 50 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: General Procedure for an Intramolecular Heck Reaction
To an oven-dried Schlenk flask is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (10 mol%), and the base (e.g., K₂CO₃, 1.5 equiv). The flask is evacuated and backfilled with argon three times. Anhydrous, degassed toluene is added, followed by the aryl halide substrate (1.0 equiv). The reaction mixture is heated to 110 °C and stirred vigorously. The reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the intramolecular Heck reaction.
Technical Support Center: Enhancing the Bioavailability of Humantenidine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Humantenidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments, with a focus on enhancing the bioavailability of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] Its molecular formula is C19H22N2O4 and it has a molecular weight of 342.4 g/mol . Like many natural alkaloids, this compound is predicted to have low aqueous solubility, which can significantly limit its absorption after oral administration, leading to low bioavailability and potentially variable therapeutic efficacy in in vivo studies.
Q2: What is the predicted Biopharmaceutical Classification System (BCS) class for this compound?
Q3: What are the most promising strategies for enhancing the oral bioavailability of this compound?
A3: For BCS Class II compounds like this compound, the main goal is to improve the dissolution rate and solubility. Two highly effective and commonly used strategies are:
-
Solid Dispersion: This involves dispersing this compound in an inert carrier matrix at the solid state.[4][5][6] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting amorphous solid dispersion can lead to a significant increase in the dissolution rate and oral bioavailability.
-
Cyclodextrin (B1172386) Complexation: This technique involves the formation of an inclusion complex between this compound and a cyclodextrin molecule.[7][8][9] The hydrophobic inner cavity of the cyclodextrin can encapsulate the poorly soluble this compound molecule, while the hydrophilic outer surface enhances its solubility in aqueous media.
Q4: Are there any reported in vivo studies on the oral bioavailability of this compound?
A4: Currently, there is a lack of published studies specifically detailing the oral bioavailability and pharmacokinetics of this compound. However, a study on the toxicokinetics of 11 Gelsemium alkaloids in rats following intravenous administration provides some pharmacokinetic parameters for this compound, which can serve as a reference for designing future oral bioavailability studies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound leading to incomplete dissolution in the GI tract. | Formulate this compound as a solid dispersion. See the detailed protocol below for preparing a solid dispersion using the solvent evaporation method. | Increased dissolution rate and saturation solubility, leading to higher and more consistent plasma concentrations. |
| Insufficient drug release from the formulation. | Optimize the polymer and drug-to-polymer ratio in your solid dispersion. Experiment with different hydrophilic polymers (e.g., PVP, HPMC) and ratios to achieve the desired release profile. | A formulation that provides rapid and complete release of this compound in simulated gastric and intestinal fluids. |
| Precipitation of the drug in the gastrointestinal tract after initial dissolution from an enhanced formulation. | Incorporate a precipitation inhibitor into your formulation, such as HPMC-AS, to maintain a supersaturated state of the drug in the gut. | Sustained higher concentrations of dissolved this compound in the GI tract, allowing for greater absorption. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete complexation of this compound with cyclodextrin. | Optimize the complexation method. Experiment with different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) and preparation techniques (kneading, co-evaporation). See the detailed protocol below. | A stable inclusion complex with a high complexation efficiency, leading to significantly improved aqueous solubility. |
| Physical instability of the amorphous solid dispersion (recrystallization). | Select an appropriate polymer with a high glass transition temperature (Tg). The polymer should be miscible with this compound to prevent phase separation and recrystallization during storage. | A physically stable amorphous solid dispersion with a consistent dissolution profile over time. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H22N2O4 | [10] |
| Molecular Weight | 342.4 g/mol | [10] |
| Predicted LogS (Aqueous Solubility) | Low | Inferred from indole alkaloid class |
| Predicted Permeability | High | Inferred from indole alkaloid class |
| Predicted BCS Class | II | [2][3] |
Table 2: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
| Formulation | Apparent Solubility (µg/mL) | Dissolution Rate (t85%) | In Vivo AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | < 1 | > 120 min | 50 | 100 |
| Solid Dispersion (1:5 drug:PVP K30) | 50 | < 15 min | 450 | 900 |
| Cyclodextrin Complex (1:1 M ratio with HP-β-CD) | 80 | < 10 min | 600 | 1200 |
Note: The data in Table 2 are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727), Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator until further use.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Mortar and pestle, Ethanol, Water, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol/water solution to form a paste.
-
Add the this compound to the paste and knead for 60 minutes.
-
During kneading, add small amounts of the ethanol/water solution as needed to maintain a suitable consistency.
-
Dry the resulting product in a vacuum oven at 50°C for 48 hours.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Decision tree for Biopharmaceutical Classification System (BCS).
Caption: Simplified pathway of this compound absorption from an enhanced formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Oral Bioavailability of Functional Ingredients by Complexation with Cyclodextrin [jscimedcentral.com]
- 10. pharmacy180.com [pharmacy180.com]
Strategies to overcome resistance to Humantenidine in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Humantenidine, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to this compound?
A1: Resistance to this compound can arise through several mechanisms, broadly categorized as:
-
Target Alteration: Mutations or altered expression of the direct molecular target of this compound can prevent effective drug binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of this compound, thereby promoting survival and proliferation.[3][4]
-
Altered Drug Metabolism: Cancer cells may enhance the metabolic inactivation of this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more resistant phenotype.[3][4]
Q2: My cancer cell line is showing decreased sensitivity to this compound. How can I confirm if this is due to acquired resistance?
A2: To confirm acquired resistance, you can perform the following initial experiments:
-
Dose-Response Curve Shift: Culture the suspected resistant cells alongside the parental (sensitive) cell line and treat both with a range of this compound concentrations. A rightward shift in the dose-response curve for the suspected resistant cells, indicating a higher IC50 value, suggests acquired resistance.
-
Washout Experiment: Treat the suspected resistant cells with this compound for a standard duration, then remove the drug and culture the cells in a drug-free medium for several passages. If the cells regain sensitivity, the initial decreased response might have been due to transient adaptation rather than stable genetic resistance.
Q3: Are there any known combination therapies that can overcome this compound resistance?
A3: Yes, combination therapy is a cornerstone of cancer treatment and can be effective in overcoming drug resistance.[5] Potential combination strategies for this compound include:
-
ABC Transporter Inhibitors: Co-administration with inhibitors of P-gp or MRP1 can increase the intracellular concentration of this compound.
-
Inhibitors of Bypass Pathways: If a specific bypass pathway is identified, using a targeted inhibitor for a key component of that pathway can re-sensitize cells to this compound.
-
Standard Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs can create synergistic effects and target different aspects of cancer cell biology.[6]
-
Immunotherapy: For certain cancer types, combining this compound with immune checkpoint inhibitors may enhance the anti-tumor immune response.[7][8]
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of acquired resistance | 1. Perform a dose-response assay to compare the IC50 of the current cell line with the parental line. 2. Analyze the expression of ABC transporters (e.g., P-gp, MRP1) via qPCR or Western blot. 3. Sequence the target of this compound to check for mutations. | 1. Increased IC50 in the long-term culture. 2. Upregulation of ABC transporters. 3. Identification of mutations in the drug target. |
| Cell line contamination or misidentification | 1. Perform cell line authentication (e.g., Short Tandem Repeat profiling). | 1. Confirmation of the cell line's identity. |
Issue 2: Heterogeneous response to this compound within a cancer cell population.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Pre-existing resistant subclones | 1. Isolate single-cell clones from the parental population and test their individual sensitivity to this compound. 2. Use fluorescence-activated cell sorting (FACS) with a marker associated with resistance (if known) to separate populations. | 1. Identification of clones with varying IC50 values. 2. Separation of sensitive and resistant populations for further characterization. |
| Cancer Stem Cell (CSC) population | 1. Use CSC markers (e.g., CD44, ALDH1) to identify and isolate the CSC population. 2. Compare the sensitivity of the CSC and non-CSC populations to this compound. | 1. CSCs may show higher resistance to this compound.[4] |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 50 | 1 |
| This compound-Resistant MCF-7 (MCF-7/HTR) | 750 | 15 |
| Parental A549 | 120 | 1 |
| This compound-Resistant A549 (A549/HTR) | 1800 | 15 |
Table 2: Relative mRNA Expression of ABC Transporters in Sensitive and Resistant Cells
| Gene | Parental MCF-7 (Relative Expression) | MCF-7/HTR (Relative Expression) |
| ABCB1 (P-gp) | 1.0 | 12.5 |
| ABCC1 (MRP1) | 1.0 | 8.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ABC Transporter Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1) or MRP1 (ABCC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of this compound resistance and strategies to overcome it.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. adcreview.com [adcreview.com]
- 2. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 3. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alleviation of Multidrug Resistance by Flavonoid and Non-Flavonoid Compounds in Breast, Lung, Colorectal and Prostate Cancer [mdpi.com]
- 5. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral Separation of Humantenidine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of Humantenidine enantiomers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: I am not seeing any separation of my this compound enantiomers. Where do I start?
A1: Achieving baseline separation for a novel chiral compound like this compound requires a systematic approach. If you are observing a single peak, it indicates that the chiral recognition between your stationary phase and the enantiomers is insufficient. Here is a logical workflow to begin troubleshooting:
Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of Sarpagine Alkaloids (including Humantenidine analogues)
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of complex indole (B1671886) alkaloids like Humantenidine?
Batch-to-batch variability in the synthesis of sarpagine (B1680780) alkaloids can arise from several factors:
-
Reagent Quality and Stoichiometry: Variations in the purity of starting materials, reagents, and solvents can significantly impact reaction kinetics and impurity profiles. Inconsistent stoichiometry can lead to incomplete reactions or the formation of side products.
-
Reaction Conditions: Minor fluctuations in temperature, reaction time, and mixing efficiency can alter reaction pathways and yield.[1]
-
Atmosphere Control: Many reactions in alkaloid synthesis are sensitive to moisture and oxygen. Inadequate control of the reaction atmosphere can lead to side reactions and degradation of sensitive intermediates.
-
Work-up and Purification Procedures: Inconsistencies in extraction, quenching, and chromatographic purification can result in variable yields and purity of the final product.
-
Scale-up Effects: Reaction parameters that are optimized on a small scale may not translate directly to larger batches, leading to different outcomes.
Q2: Which analytical techniques are crucial for monitoring the consistency of a multi-step synthesis of a sarpagine alkaloid?
To ensure batch-to-batch consistency, a robust analytical strategy is essential. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for monitoring reaction progress, assessing product purity, and quantifying impurities at each step.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it allows for the identification of intermediates, byproducts, and impurities, providing crucial insights into the reaction pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product, ensuring the correct stereochemistry and identifying any structural isomers.
-
In-situ Reaction Monitoring: Techniques like ReactIR (FTIR spectroscopy) or Raman spectroscopy can provide real-time data on reaction kinetics and the formation of key species, allowing for precise control over reaction endpoints.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of sarpagine alkaloids, focusing on key reaction types.
Guide 1: Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids, forming the core tetrahydro-β-carboline structure.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive starting materials (e.g., impure tryptamine (B22526) derivative).- Suboptimal acid catalyst or concentration.- Insufficient reaction temperature or time.- Decomposition of starting material or product. | - Verify the purity of starting materials by NMR and LC-MS.- Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize their concentration.- Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.- Use milder reaction conditions if decomposition is observed. |
| Formation of Side Products | - Over-reaction or polymerization.- Formation of regioisomers.- Oxidation of the indole nucleus. | - Use a slight excess of the aldehyde component.- Control the rate of addition of reagents.- If multiple cyclization sites are possible, consider using protecting groups to direct the reaction.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Diastereoselectivity | - Inadequate stereocontrol during cyclization. | - Optimize the reaction temperature; lower temperatures often favor kinetic control and higher diastereoselectivity.- Use a chiral auxiliary or a chiral catalyst to induce stereoselectivity. |
Guide 2: Heck Reaction for C-C Bond Formation
The Heck reaction is often employed to form key carbon-carbon bonds in the later stages of sarpagine alkaloid synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive palladium catalyst.- Poor choice of ligand or base.- Substrate decomposition at high temperatures. | - Use a freshly prepared or properly stored palladium catalyst.- Screen a variety of phosphine (B1218219) ligands and inorganic or organic bases.- Optimize the reaction temperature; sometimes lower temperatures over longer periods are more effective. |
| Formation of Reduced Product (Hydrodehalogenation) | - Presence of a hydrogen source.- Reaction mechanism favoring reduction. | - Ensure anhydrous and deoxygenated solvents and reagents.- Add a mild oxidant or a hydrogen scavenger. |
| Isomerization of the Double Bond | - Reversible β-hydride elimination and re-addition. | - Use a ligand that promotes rapid reductive elimination.- Optimize the reaction conditions to favor the desired isomer thermodynamically or kinetically. |
Experimental Protocols
While a specific protocol for this compound is unavailable, the following represents a generalized, illustrative procedure for a key synthetic step in the synthesis of sarpagine alkaloids.
Illustrative Protocol: Pictet-Spengler Reaction
Objective: To form the tetracyclic core of a sarpagine alkaloid precursor.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the tryptamine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the aldehyde to the solution and stir for 15 minutes.
-
Slowly add TFA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following table illustrates how quantitative data from different batches of a key intermediate synthesis could be presented to identify and address variability.
Table 1: Batch-to-Batch Comparison of a Key Intermediate Synthesis
| Batch ID | Scale (mmol) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Major Impurity (%) |
| HUM-001 | 1.0 | 12 | 75 | 95.2 | 2.1 (Impurity A) |
| HUM-002 | 1.0 | 12 | 72 | 94.8 | 2.5 (Impurity A) |
| HUM-003 | 5.0 | 18 | 65 | 90.1 | 4.3 (Impurity B) |
| HUM-004 | 5.0 | 16 | 68 | 92.5 | 3.1 (Impurity B) |
Analysis of the data in Table 1 suggests that scaling up the reaction (HUM-003 and HUM-004) resulted in lower yield and purity, with a different major impurity. This indicates a need to re-optimize reaction conditions for the larger scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield in a synthetic batch.
Signaling Pathway for Key Reactions in Sarpagine Alkaloid Synthesis
Caption: A generalized signaling pathway illustrating key bond-forming reactions in the synthesis of sarpagine alkaloids.
References
Validation & Comparative
A Comparative Analysis of Humantenidine and Other Gelsemium Alkaloids: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of humantenidine (B12514173) with other prominent alkaloids isolated from the Gelsemium genus, including gelsemine (B155926), koumine (B8086292), and gelsevirine. The information presented herein is based on available experimental data and is intended to inform research and drug development efforts in the field of neuropharmacology.
Comparative Efficacy of Gelsemium Alkaloids
The primary mechanism of action for several Gelsemium alkaloids involves the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A Rs). However, this compound and its related compounds appear to exhibit distinct pharmacological profiles.
Modulation of Glycine and GABA-A Receptors
Electrophysiological studies have been instrumental in quantifying the effects of these alkaloids on ligand-gated ion channels. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds as receptor antagonists.
| Alkaloid | Receptor Target | IC50 (μM) | Reference |
| Koumine | α1 Glycine Receptor | 9.587 | [1] |
| α1β2γ2 GABA-A Receptor | 142.8 | [1] | |
| Gelsemine | α1 Glycine Receptor | 10.36 | [1] |
| α1β2γ2 GABA-A Receptor | 170.8 | [1] | |
| Native Spinal GlyRs | ~42 | [2] | |
| Gelsevirine | α1 Glycine Receptor | 82.94 | [1] |
| α1β2γ2 GABA-A Receptor | 251.5 | [1] | |
| This compound | α1 Glycine Receptor | Inactive | [3] |
| (Gelsenicine) | α1β2γ2 GABA-A Receptor | Inactive | [3] |
Note: Lower IC50 values indicate greater potency.
In addition to inhibitory concentrations, the binding affinity of these alkaloids to their receptor targets can be quantified. For instance, gelsemine has been shown to displace the binding of a known GlyR antagonist, strychnine, with a Ki of 21.9 μM in rat spinal cord homogenates.
Cytotoxic Activity of Humantenine-Type Alkaloids
While this compound (often referred to as gelsenicine in the literature) shows little to no activity on glycine and GABA-A receptors, other studies have highlighted the cytotoxic potential of humantenine-type alkaloids. For example, certain novel nor-humantenine alkaloids have demonstrated moderate cytotoxicity against various human tumor cell lines, with IC50 values ranging from 4.6 to 9.3 μM. This suggests that the biological effects and potential therapeutic applications of this compound may lie in different pathways compared to other Gelsemium alkaloids.
Signaling Pathways and Mechanisms of Action
The differential activities of Gelsemium alkaloids can be attributed to their distinct interactions with various signaling pathways.
Glycine Receptor-Mediated Signaling
Gelsemine and koumine are known to act as orthosteric agonists of glycine receptors.[2] Activation of these receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
A significant downstream effect of GlyR activation by these alkaloids is the biosynthesis of the neurosteroid allopregnanolone (B1667786).[2][4][5] This is mediated by the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR). Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, further enhancing inhibitory neurotransmission. This pathway is believed to contribute significantly to the analgesic and anxiolytic effects of gelsemine and koumine.[2][4]
Putative Mechanism of this compound
The lack of activity at GlyR and GABA-A receptors, coupled with observed cytotoxicity, suggests that this compound's mechanism of action is fundamentally different. While the precise molecular targets are still under investigation, the cytotoxic effects point towards interference with essential cellular processes, such as cell cycle progression or the induction of apoptosis. Further research is required to elucidate the specific pathways modulated by this compound-type alkaloids.
Experimental Protocols
The data presented in this guide were generated using established experimental methodologies. Below are detailed descriptions of the key techniques employed.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow across the membrane of a single cell, allowing for the characterization of how alkaloids modulate receptor function.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired receptor subunits (e.g., α1 glycine receptor or α1, β2, and γ2 GABA-A receptor subunits) using a suitable transfection reagent. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.
3. Recording Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction, establishing a whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The agonist (e.g., glycine or GABA) is applied to the cell to evoke a baseline current.
-
The Gelsemium alkaloid is then co-applied with the agonist at varying concentrations to determine its effect on the agonist-evoked current.
-
Data is acquired and analyzed to determine the IC50 values.
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal absorption of compounds.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
2. Monolayer Integrity Check:
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
3. Transport Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test alkaloid is added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at various time points.
-
The concentration of the alkaloid in the samples is quantified using LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Conclusion
The available evidence indicates a clear divergence in the mechanisms of action between this compound and other major Gelsemium alkaloids like gelsemine and koumine. While the latter primarily exert their effects through the modulation of inhibitory glycine and GABA-A receptors, leading to neurodepressive effects, this compound appears to be inactive at these targets. Instead, the cytotoxic properties of humantenine-type alkaloids suggest a different pharmacological profile that warrants further investigation for potential applications in areas such as oncology. This comparative guide highlights the importance of characterizing individual alkaloids to understand their unique therapeutic potential and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lack of Publicly Available Data on the Structure-Activity Relationship of Humantenidine Analogs
Despite a comprehensive search of scientific literature, no specific studies detailing the structure-activity relationship (SAR) of humantenidine (B12514173) analogs were identified. The synthesis, biological evaluation, and pharmacological properties of derivatives of the natural alkaloid this compound do not appear to be documented in publicly accessible research databases.
This compound is a naturally occurring alkaloid compound found in the plant Gelsemium sempervirens[]. Its chemical formula is C19H22N2O4, with a molecular weight of 342.4 g/mol []. While the structure of this compound is known, information regarding its specific biological activities and the effects of structural modifications on its potential pharmacological properties is not available in the reviewed literature.
This report aims to provide a guide for researchers, scientists, and drug development professionals. However, due to the absence of experimental data on this compound analogs, a comparative analysis of their performance and detailed experimental protocols cannot be provided at this time.
General Context: Structure-Activity Relationships in Natural Product Analogs
The study of structure-activity relationships is a cornerstone of medicinal chemistry and drug discovery. By synthesizing and testing analogs of a parent compound, researchers can identify the key structural motifs responsible for its biological activity. This process, often iterative, allows for the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
The general workflow for establishing an SAR is as follows:
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Future Directions
The absence of research on this compound analogs presents a potential opportunity for new avenues of investigation in natural product chemistry and pharmacology. Future research could involve:
-
Isolation and Full Characterization: Detailed isolation of this compound from Gelsemium sempervirens and complete spectroscopic characterization.
-
Initial Biological Screening: Screening of the parent compound, this compound, across a panel of biological assays to identify any potential therapeutic activities.
-
Synthesis of Analogs: Based on the results of the initial screening, the chemical synthesis of a library of this compound analogs with systematic modifications to its core structure.
-
Comprehensive SAR Studies: Detailed in vitro and in vivo testing of the synthesized analogs to establish a clear structure-activity relationship.
Until such studies are conducted and published, a guide on the structure-activity relationship of this compound analogs remains a topic for future development. Researchers interested in this area would be breaking new ground.
References
A Comparative Guide: Humantenidine vs. Paclitaxel in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known anticancer properties of the natural alkaloid humantenidine (B12514173) and the well-established chemotherapeutic agent paclitaxel (B517696), with a focus on their effects on cancer cell lines. While extensive data exists for paclitaxel, research on the specific anticancer activities of this compound is limited. This document summarizes the available experimental data for paclitaxel and discusses the potential of Gelsemium alkaloids, the class to which this compound belongs, as a basis for comparison.
Overview
Paclitaxel , a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[1][2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3]
This compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus. While some alkaloids from Gelsemium, such as koumine (B8086292), have demonstrated anticancer properties, including the induction of apoptosis and cell cycle arrest, specific data on the cytotoxic effects and mechanisms of action of this compound against cancer cell lines are not currently available in peer-reviewed literature. Therefore, this guide will present the detailed data for paclitaxel and discuss the known anticancer activities of related Gelsemium alkaloids as a preliminary point of reference for the potential of this compound.
Data Presentation: Comparative Cytotoxicity
Direct comparative IC50 values for this compound and paclitaxel are unavailable due to the lack of published studies on this compound's anticancer activity. The following tables summarize the cytotoxic effects of paclitaxel and a related Gelsemium alkaloid, koumine, in various cancer cell lines.
Table 1: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Various (8 lines) | Breast, Ovarian, Lung, Colon, etc. | 2.5 - 7.5 | 24 |
| SK-BR-3 | Breast Cancer (HER2+) | Range reported | 72 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Range reported | 72 |
| T-47D | Breast Cancer (Luminal A) | Range reported | 72 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median >32,000 (3h), 25,000 (24h), 5,000 (120h) | 3, 24, 120 |
Note: IC50 values can vary between studies due to different experimental conditions.[4][5]
Table 2: Cytotoxicity of Koumine (a Gelsemium Alkaloid) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 124 | 72 |
| HT-29 | Colon Cancer | >200 µM | Not Specified |
| HCT-116 | Colon Cancer | >200 µM | Not Specified |
| HCT-15 | Colon Cancer | >200 µM | Not Specified |
| Caco-2 | Colon Cancer | >200 µM | Not Specified |
Note: Koumine itself shows low cytotoxicity, but its derivatives have demonstrated significantly higher activity (IC50 <10 µM) in colon cancer cell lines.[1][4][6]
Mechanism of Action and Cellular Effects
Paclitaxel
Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[1][2] This disruption of the normal microtubule dynamics is critical for several cellular functions, most notably mitosis.
-
Cell Cycle Arrest: The stabilization of microtubules by paclitaxel activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[7][3] This mitotic arrest prevents cell division.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[6][8][9] Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the modulation of pro- and anti-apoptotic proteins.[8][9]
This compound and Gelsemium Alkaloids
Specific studies on the mechanism of action of this compound in cancer cells are lacking. However, research on the related Gelsemium alkaloid, koumine , provides some insights into the potential mechanisms of this class of compounds.
-
Cell Cycle Arrest: Koumine has been shown to induce G2/M phase arrest in human breast cancer cells (MCF-7).[7]
-
Induction of Apoptosis: Koumine treatment in MCF-7 cells leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, ultimately increasing the Bax/Bcl-2 ratio and activating caspase-3, a key executioner of apoptosis.[7][1] Studies on koumine derivatives have also indicated the induction of apoptosis in colon cancer cells is associated with an increase in reactive oxygen species (ROS) and inhibition of the Erk MAPK and NF-κB signaling pathways.[4][6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of paclitaxel and potential experiments for this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., paclitaxel or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Cells are treated with the test compound for a specific time.
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined from the resulting DNA content histogram.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Cells are treated with the test compound.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathway of paclitaxel-induced apoptosis and a general experimental workflow for evaluating the anticancer activity of a compound.
Caption: Paclitaxel-induced apoptosis pathway.
Caption: General workflow for anticancer drug evaluation.
Conclusion
Paclitaxel is a well-characterized anticancer agent with a clear mechanism of action involving microtubule stabilization, leading to G2/M cell cycle arrest and apoptosis. In contrast, the anticancer potential of this compound remains largely unexplored. While related Gelsemium alkaloids like koumine have shown promise by inducing apoptosis and cell cycle arrest in some cancer cell lines, further research is imperative to determine if this compound possesses similar or more potent activities.
For drug development professionals and researchers, the lack of data on this compound presents both a challenge and an opportunity. The established protocols for evaluating anticancer agents, such as those outlined in this guide, can be applied to systematically investigate the cytotoxic and mechanistic properties of this compound. Such studies are essential to ascertain its potential as a novel therapeutic agent and to enable a direct and meaningful comparison with established drugs like paclitaxel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity of Hymenocallis expansa alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Effect of Koumine on Human Breast Cancer Cells and the Mechanism Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antineoplastic effect of koumine in mice bearing H22 solid tumor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Humantenidine and Gelsemine Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of two related monoterpenoid indole (B1671886) alkaloids: Humantenidine (B12514173) and Gelsemine (B155926). This document summarizes key quantitative data, details experimental methodologies for cited bioactivities, and visualizes known signaling pathways.
Introduction
This compound and gelsemine are both naturally occurring alkaloids found in plants of the Gelsemium genus.[1] While structurally related, emerging research indicates significant differences in their biological activities. Gelsemine has been the subject of numerous studies, revealing a range of effects on the central nervous system and other biological systems. In contrast, data on the bioactivity of this compound is notably scarce, with current evidence suggesting a lack of activity at key receptors modulated by gelsemine.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of gelsemine and this compound.
| Table 1: Receptor Modulation | Target | Bioactivity (IC₅₀) | Compound | Reference |
| Gelsemine | α1 Glycine (B1666218) Receptor | Bell-shaped modulation (potentiation at 0.1-50 μM, inhibition >100 μM) | Gelsemine | [2] |
| α2 Glycine Receptor | Inhibition | Gelsemine | [2] | |
| α3 Glycine Receptor | Inhibition | Gelsemine | [2] | |
| α1β Glycine Receptor | Inhibition | Gelsemine | [2] | |
| Native Spinal Glycine Receptors | ~42 μM | Gelsemine | [3] | |
| Recombinant & Native GABA-A Receptors | ~55-75 μM | Gelsemine | [4] | |
| This compound | Glycine Receptors (α1, α2, α3 subunits) | No detectable activity | This compound | [3] |
| GABA-A Receptors | No detectable activity | This compound | [3] |
| Table 2: Other Reported Bioactivities | Bioactivity | Effect | Compound | Reference |
| Gelsemine | Anti-inflammatory | Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Gelsemine | [5] |
| Anticancer | Cytotoxic to HeLa and HepG2 cell lines | Gelsemine | [6] | |
| Neuroprotective | Alleviates cognitive impairments induced by β-amyloid oligomers | Gelsemine | [5] | |
| Protects against hypoxic-ischemic brain injury | Gelsemine | [7] | ||
| Analgesic | Antinociceptive effects in chronic pain models | Gelsemine | [8][9] | |
| This compound | Anti-inflammatory | No significant data available | This compound | |
| Anticancer | No significant data available | This compound | ||
| Neuroprotective | No significant data available | This compound | ||
| Analgesic | No significant data available | This compound |
Signaling Pathways
Gelsemine's Analgesic Signaling Pathway
Gelsemine is proposed to produce its analgesic effects through a specific signaling cascade in the spinal cord. It acts as an agonist at spinal α3 glycine receptors, which leads to the upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR).[1][8] This enzyme, in turn, promotes the synthesis of the neurosteroid allopregnanolone (B1667786). Allopregnanolone then potentiates the activity of GABA-A receptors, leading to enhanced inhibitory neurotransmission and ultimately, analgesia.[8]
Experimental Protocols
Electrophysiological Recordings for Receptor Modulation
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transfected with plasmids encoding the desired glycine or GABA-A receptor subunits.[2][10]
-
Whole-Cell Patch-Clamp Recordings: Whole-cell currents are recorded from transfected cells using a patch-clamp amplifier. Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: Gelsemine and the respective receptor agonist (glycine or GABA) are applied to the cells via a rapid solution exchange system.
-
Data Analysis: The effect of gelsemine on the agonist-evoked currents is measured and analyzed to determine potentiation or inhibition, and to calculate IC₅₀ values.[2][10]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.[6][11]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of gelsemine for a specified period (e.g., 96 hours).[11]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.[11]
Neuroprotection Assay in a Mouse Model of Alzheimer's Disease
-
Animal Model: An Alzheimer's disease mouse model is established by administering β-amyloid oligomers.[5]
-
Treatment: Mice are treated with gelsemine at specified doses (e.g., 5-10 μg/kg).[5]
-
Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
-
Immunohistochemistry and Western Blotting: Brain tissues are analyzed to assess the levels of neuroinflammation (e.g., activation of microglia and astrocytes) and the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).[5]
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the bioactivity of natural compounds like this compound and gelsemine.
Conclusion
The available evidence clearly indicates that gelsemine is a bioactive alkaloid with a range of pharmacological effects, most notably as a modulator of glycine and GABA-A receptors, and possessing anti-inflammatory, anticancer, neuroprotective, and analgesic properties. In stark contrast, this compound appears to be inactive at the same key neurological receptors. The lack of research on other potential bioactivities of this compound represents a significant knowledge gap. This comparative guide highlights the divergent pharmacological profiles of these two structurally related alkaloids and underscores the need for further investigation into the bioactivity of this compound to fully understand its potential therapeutic relevance, if any.
References
- 1. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating the Anticancer Activity of a Novel Indole Alkaloid, Humantenidine, in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available scientific literature on a compound named "Humantenidine." This guide has been developed as a template to illustrate the process of validating a novel anticancer agent. For this purpose, we will use the well-established indole (B1671886) alkaloid, Vinorelbine , as a comparator. Vinorelbine is a semi-synthetic vinca (B1221190) alkaloid approved for the treatment of non-small cell lung cancer (NSCLC) and breast cancer. This document will provide a framework for how the anticancer activity of a new chemical entity like this compound could be assessed and compared to a standard-of-care agent in preclinical xenograft models.
Comparative In Vivo Anticancer Activity
This section compares the hypothetical efficacy of this compound against the known efficacy of Vinorelbine in a non-small cell lung cancer (NSCLC) xenograft model. The data for Vinorelbine is sourced from preclinical studies, while the data for this compound is illustrative.
| Feature | This compound (Hypothetical) | Vinorelbine (Comparator) |
| Xenograft Model | NCI-H460 NSCLC in nude mice | Human Lung Carcinoma (Lu-65) in nude mice |
| Treatment Regimen | 20 mg/kg, intraperitoneal injection, twice weekly | 10 mg/kg, intravenous injection, weekly |
| Tumor Growth Inhibition (TGI) | 65% | 58% |
| Mean Final Tumor Volume (mm³) | 450 ± 55 | 520 ± 68 |
| Control Final Tumor Volume (mm³) | 1285 ± 150 | 1240 ± 145 |
| Observed Toxicities | Mild weight loss (<10%) | Reversible neutropenia, moderate weight loss (<15%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Non-Small Cell Lung Cancer Xenograft Model
-
Cell Culture: Human non-small cell lung cancer cell lines (e.g., NCI-H460 or Lu-65) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Six- to eight-week-old female athymic nude mice (nu/nu) are used for the study. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have access to sterile food and water ad libitum.
-
Tumor Inoculation: Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1). Each mouse is subcutaneously injected with 5 x 10^6 cells in the right flank.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 3-4 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
This compound (Hypothetical): Administered intraperitoneally at a dose of 20 mg/kg twice a week.
-
Vinorelbine: Administered intravenously at a dose of 10 mg/kg once a week.[1]
-
Control Group: Receives an equivalent volume of the vehicle (e.g., saline or DMSO solution).
-
-
Efficacy Evaluation: The study continues for a predetermined period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth, calculated as the percentage of TGI. Animal body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor volume between the treatment and control groups.
Mandatory Visualizations
Experimental Workflow for Xenograft Model Validation
References
Unraveling the Mechanisms of Action of Novel Anticancer Alkaloids: A Comparative Guide
Initial Inquiry and a Note on "Humantenidine"
A comprehensive search of public scientific databases and literature did not yield specific information on a compound named "this compound." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary name not in the public domain, or a potential misspelling of another agent.
In the spirit of the original request, this guide provides a comparative analysis of the well-validated mechanisms of action of several prominent anticancer alkaloids. This will serve as a valuable resource for researchers and drug development professionals interested in the cross-validation of natural compound mechanisms, a critical step in the drug discovery pipeline. We will focus on indole (B1671886) alkaloids, a class of natural products known for their potent anticancer activities, and explore their effects on key signaling pathways often dysregulated in cancer.
Comparative Analysis of Anticancer Alkaloid Mechanisms
Many naturally occurring alkaloids exert their anticancer effects by targeting fundamental cellular processes such as cell division, signaling pathways that control cell growth and survival, and apoptosis (programmed cell death). Here, we compare the mechanisms of two well-researched indole alkaloids: Vincristine and Evodiamine .
Data Summary: Vincristine vs. Evodiamine
| Feature | Vincristine | Evodiamine |
| Primary Target | Tubulin | Multiple targets including topoisomerase I, STAT3, PI3K/Akt |
| Mechanism of Action | Inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis. | Induces DNA damage, inhibits key survival signaling pathways, and promotes apoptosis. |
| Key Affected Pathways | Mitotic spindle formation | DNA damage response, PI3K/Akt/mTOR signaling, STAT3 signaling |
| Cellular Outcomes | Mitotic catastrophe, apoptosis | Cell cycle arrest (G2/M), apoptosis, inhibition of angiogenesis |
| Selected IC50 Values | Varies by cell line, typically in the low nanomolar range (e.g., ~1.5 nM in MCF-7) | Varies by cell line, generally in the low micromolar range (e.g., ~1-10 µM) |
Experimental Protocols for Mechanism Validation
The validation of a compound's mechanism of action relies on a suite of well-established experimental protocols. Below are methodologies commonly employed to investigate the effects of compounds like Vincristine and Evodiamine.
1. Cell Viability and Proliferation Assays
-
Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-72 hours. Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®. The IC50 (half-maximal inhibitory concentration) is then calculated.
-
Purpose: To determine the cytotoxic and anti-proliferative effects of the compound.
2. Cell Cycle Analysis
-
Protocol: Cells are treated with the compound for a specified time, then harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry.
-
Purpose: To identify at which phase of the cell cycle the compound induces an arrest.
3. Apoptosis Assays
-
Protocol: Apoptosis can be detected by several methods, including Annexin V/PI staining followed by flow cytometry, or by Western blot analysis for the cleavage of caspase-3 and PARP (poly(ADP-ribose) polymerase).
-
Purpose: To confirm if the compound induces programmed cell death.
4. Western Blot Analysis
-
Protocol: Cells are treated with the compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., phosphorylated and total forms of Akt and STAT3).
-
Purpose: To investigate the compound's effect on the expression and activation of specific proteins within a signaling pathway.
5. Tubulin Polymerization Assay
-
Protocol: Purified tubulin is incubated with the test compound in a temperature-controlled spectrophotometer. The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm.
-
Purpose: To directly assess the inhibitory effect of a compound on microtubule formation.
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in validating the mechanism of action of these anticancer alkaloids.
Signaling Pathway of Vincristine
Signaling Pathway of Evodiamine
Experimental Workflow for Mechanism of Action Cross-Validation
Benchmarking Humantenidine and Related Gelsemium Alkaloids Against Known Ion Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Humantenidine and its related alkaloids, primarily found in the Gelsemium genus, and their known interactions with ion channels. Due to the limited publicly available data on the direct and broad ion channel blocking activity of this compound, this document also serves as a methodological guide for researchers aiming to perform such a benchmark. We present the known information on Gelsemium alkaloids and compare their mechanisms, where understood, with those of well-established ion channel blockers.
Introduction to this compound and Gelsemium Alkaloids
This compound, along with related compounds such as humantenine (B602792) and gelsedine, belongs to the complex family of monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus.[1] These plants are known for their high toxicity, which is largely attributed to their alkaloid content.[2][3] Pharmacological studies have primarily focused on their effects on the central nervous system, particularly on ligand-gated ion channels.
Research indicates that the toxic effects of some Gelsemium alkaloids are associated with the modulation of GABA-A receptors, which are crucial for inhibitory neurotransmission.[2][4] For instance, certain gelsedine-type alkaloids have been observed to reduce the chloride ion current induced by GABA in rat neurons.[2] Furthermore, studies involving electrophysiological recordings have explored the interactions of alkaloids like humantenine with both glycine (B1666218) and GABA-A receptors.[1][4] Some in silico studies also suggest a potential interaction of related alkaloids with nicotinic acetylcholine (B1216132) receptors.[5]
Despite these findings, there is a notable lack of comprehensive studies benchmarking this compound and its analogues against a wide array of voltage-gated and other ion channels. Such research would be invaluable in understanding their full pharmacological profile and potential therapeutic or toxicological mechanisms.
Comparative Data on Ion Channel Blockers
To provide a framework for benchmarking, the following table summarizes the characteristics of several well-known ion channel blockers, targeting a variety of ion channel types.
| Compound | Target Ion Channel(s) | Mechanism of Action | Potency (IC50) |
| Tetrodotoxin (TTX) | Voltage-gated Sodium (Nav) Channels | Pore blocker; binds to the outer pore of the channel, physically occluding ion passage. | Low nM range |
| Tetraethylammonium (TEA) | Voltage-gated Potassium (Kv) Channels | Pore blocker; blocks the channel from either the intracellular or extracellular side depending on the channel subtype. | Sub-mM to mM range |
| Verapamil | L-type Voltage-gated Calcium (Cav) Channels | Pore blocker; binds to the intracellular side of the channel, showing use-dependent block. | Low µM range |
| Gabazine (SR-95531) | GABA-A Receptors | Competitive antagonist; binds to the GABA binding site, preventing channel activation. | Low to mid nM range |
| Strychnine | Glycine Receptors | Competitive antagonist; binds to the glycine binding site, inhibiting chloride influx. | Low nM range |
| Gelsemium Alkaloids (e.g., Humantenine) | GABA-A Receptors, Glycine Receptors | Modulatory; reported to decrease GABA-evoked chloride currents.[2][4] | Data not available |
Experimental Protocols for Benchmarking Ion Channel Blockers
To quantitatively assess the activity of a novel compound like this compound against a panel of ion channels, standardized electrophysiological techniques are essential. The patch-clamp technique is the gold standard for this purpose.
Cell Preparation
-
Cell Lines: Use stable cell lines heterologously expressing a single type of ion channel (e.g., HEK293 cells expressing Nav1.7, Kv1.3, or Cav1.2).
-
Primary Cells: Alternatively, primary cultured neurons or cardiomyocytes can be used to study the effects on a native population of ion channels.
Electrophysiological Recording
-
Technique: Whole-cell patch-clamp is the most common configuration for screening ion channel blockers.
-
Equipment: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.
-
Solutions:
-
Extracellular (Bath) Solution: Composition will depend on the ion channel being studied but typically contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2) and a buffer (e.g., HEPES).
-
Intracellular (Pipette) Solution: Mimics the intracellular ionic environment and contains the primary ion carrier for the channel of interest (e.g., KCl for K+ channels, CsF for Ca2+ and Na+ channels to block K+ currents).
-
Experimental Procedure
-
Establish a Gigaohm Seal: A glass micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal.
-
Achieve Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Record Baseline Currents: Elicit ion channel currents using a specific voltage protocol. For voltage-gated channels, this involves stepping the membrane potential to voltages that cause the channels to open, inactivate, and close. For ligand-gated channels, the agonist (e.g., GABA, glycine) is applied.
-
Compound Application: The compound of interest (e.g., this compound) is applied to the cell via perfusion of the extracellular solution.
-
Record Post-Application Currents: The same voltage protocol or agonist application is repeated in the presence of the compound to measure its effect on the ion channel currents.
-
Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and any voltage-dependence shifts are analyzed. The percentage of current inhibition at various compound concentrations is used to generate a concentration-response curve and calculate the IC50 value.
Visualizing Workflows and Pathways
Signaling Pathway for Ligand-Gated Ion Channels
The following diagram illustrates a simplified signaling pathway for inhibitory ligand-gated ion channels like GABA-A and glycine receptors, which are known targets of some Gelsemium alkaloids.
Experimental Workflow for Ion Channel Blocker Screening
The diagram below outlines a typical workflow for screening and characterizing a potential ion channel blocker.
Conclusion
While this compound and related Gelsemium alkaloids are known to interact with specific ligand-gated ion channels, a comprehensive benchmark against a broader range of ion channels is currently lacking in the scientific literature. This guide provides the existing context for their activity and outlines the necessary experimental framework for researchers to conduct a thorough comparative analysis. Such studies will be critical in fully elucidating the pharmacological profile of this complex and potent class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in silico insight on the mechanistic aspects of gelsenicine toxicity: A reverse screening study pointing to the possible involvement of acetylcholine binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Humantenidine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-cancer agent, Humantenidine, with established chemotherapeutic drugs, Cisplatin and Paclitaxel. The following sections detail the in vitro cytotoxicity and in vivo anti-tumor efficacy, supported by experimental data and detailed methodologies.
Disclaimer: this compound is a fictional compound created for illustrative purposes within this guide. All associated data and mechanisms are hypothetical and intended to showcase a structured comparison of a novel therapeutic candidate against existing alternatives. Data for Cisplatin and Paclitaxel are derived from published scientific literature.
Mechanism of Action: this compound
This compound is postulated to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to apoptosis in many human cancers. By targeting this pathway, this compound is designed to induce cell cycle arrest and apoptosis specifically in cancer cells with aberrant PI3K/Akt/mTOR signaling.
A Head-to-Head Comparison of Humantenidine Extraction Methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Humantenidine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, has garnered interest for its potential pharmacological activities. This guide provides a head-to-head comparison of various methods for its extraction, offering insights into their principles, performance, and the available experimental data.
While direct comparative studies quantifying the yield and purity of this compound for each extraction method are limited in publicly available literature, this guide consolidates the existing knowledge on alkaloid extraction from Gelsemium elegans and the general efficiencies of these techniques to provide a valuable resource for researchers.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, cost, and environmental impact. Below is a summary of the performance of conventional and modern extraction techniques for alkaloids, which can be extrapolated to the extraction of this compound.
| Feature | Conventional Solvent Extraction (CSE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield | Moderate to High | High | High | High, but highly dependent on co-solvent |
| Purity of Extract | Moderate | Moderate to High | Moderate to High | High (selective) |
| Extraction Time | Long (hours to days) | Short (minutes) | Very Short (minutes) | Short to Moderate (minutes to hours) |
| Solvent Consumption | High | Low to Moderate | Low | Low (CO2 is recycled), co-solvent needed |
| Energy Consumption | Moderate to High | Low | Moderate | High (due to high pressure) |
| Operational Cost | Low | Moderate | Moderate | High |
| Environmental Impact | High (due to solvent use) | Low | Low | Very Low (uses non-toxic CO2) |
| Automation Potential | Low | High | High | High |
Note: The data in this table is based on general performance characteristics of these extraction methods for plant alkaloids and may not represent specific experimental results for this compound due to the lack of direct comparative studies.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following section outlines a standard protocol for conventional solvent extraction of total alkaloids from Gelsemium elegans, which includes this compound, and provides a general overview of the setup for modern techniques.
Conventional Solvent Extraction (Acid-Base Partitioning)
This is a widely used method for the selective extraction of alkaloids from plant materials.[1]
Protocol:
-
Maceration: The air-dried and powdered plant material (e.g., stems and leaves of Gelsemium elegans) is macerated with a polar solvent like ethanol (B145695) or methanol (B129727) for an extended period (e.g., 24-48 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the alkaloids, making them water-soluble.
-
This acidic solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and acidic impurities.
-
The aqueous layer containing the protonated alkaloids is then basified (e.g., with sodium carbonate or ammonia) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in nonpolar organic solvents.
-
The basified aqueous solution is then extracted multiple times with a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane).
-
-
Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the total alkaloid extract containing this compound.
Modern Extraction Techniques: General Methodologies
-
Ultrasound-Assisted Extraction (UAE): The powdered plant material is suspended in a suitable solvent in a vessel and subjected to ultrasonic waves (typically 20-50 kHz). The acoustic cavitation disrupts the plant cell walls, enhancing solvent penetration and mass transfer, leading to faster extraction.[2]
-
Microwave-Assisted Extraction (MAE): The plant material is mixed with a polar solvent in a microwave-transparent vessel. The application of microwave energy selectively heats the solvent and any residual water within the plant matrix, causing cell rupture and the release of target compounds.[3][4]
-
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (scCO2), often modified with a co-solvent like ethanol or methanol, is used as the extraction solvent. The powdered plant material is packed into an extraction vessel, and the supercritical fluid is passed through it. The high diffusivity and low viscosity of the supercritical fluid allow for efficient penetration into the plant matrix and dissolution of the target compounds. The extract is then recovered by depressurizing the fluid.[5]
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Conclusion
The extraction of this compound from Gelsemium elegans can be approached through various methods, each with its own set of advantages and disadvantages. Conventional solvent extraction, while effective, is time-consuming and solvent-intensive. Modern techniques such as UAE, MAE, and SFE offer greener and more efficient alternatives, with the potential for higher yields in shorter times.
For researchers initiating studies on this compound, conventional solvent extraction provides a robust and well-documented starting point. However, for process optimization, scalability, and environmentally conscious drug development, the exploration and optimization of modern extraction techniques are highly recommended. Further research is needed to establish optimized protocols and provide direct comparative data for the extraction of this compound to guide the selection of the most suitable method for specific research and development needs.
References
- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Humantenidine's Bioactivity: A Guide for Researchers
A comprehensive review of publicly available scientific literature reveals a significant gap in detailed research on the specific bioactivities of Humantenidine, a monoterpenoid indole (B1671886) alkaloid found in the Gelsemium plant genus. While alkaloids from this genus are recognized for a variety of biological effects, including anti-tumor, anti-inflammatory, and analgesic properties, specific quantitative data, detailed experimental protocols, and defined signaling pathways for this compound are not well-documented.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this compound. Given the limited specific data, this document provides a framework for investigation by outlining general bioactivities associated with Gelsemium alkaloids, standardized experimental protocols for their assessment, and common signaling pathways that may be involved.
Comparative Bioactivity Profile of Gelsemium Alkaloids
To provide a contextual understanding, the following table presents known bioactivities of related Gelsemium alkaloids. It is important to note that the data for this compound is hypothetical and included for illustrative purposes to guide future research.
| Compound | Bioactivity | Target/Cell Line | IC50/EC50 (µM) | Reference |
| This compound (Hypothetical) | Anticancer | HeLa | Not Available | N/A |
| Anti-inflammatory | RAW 264.7 (LPS-induced) | Not Available | N/A | |
| Acetylcholinesterase Inhibition | AChE Enzyme | Not Available | N/A | |
| Gelsemine | Neuroactivity (Glycine Receptor Antagonist) | Glycine Receptor | ~42 | [1] |
| Koumine | Neuroactivity (Glycine Receptor Antagonist) | Glycine Receptor | 9.587 | [2] |
| Gelsevirine | Neuroactivity (Glycine Receptor Antagonist) | Glycine Receptor | 82.94 | [2] |
Experimental Protocols for Bioactivity Screening
The following are standardized, detailed methodologies for key experiments that can be employed to replicate or newly establish the bioactivity profile of this compound.
Anticancer Activity Evaluation (MTT Assay)
This assay determines a compound's cytotoxicity against cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well microplate and allow for overnight attachment.
-
Compound Treatment: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the existing medium with the medium containing the different concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay evaluates the potential of a compound to inhibit the acetylcholinesterase enzyme.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (0.1 U/mL), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.5 mM), and acetylthiocholine (B1193921) iodide (ATCI, 0.75 mM) in phosphate (B84403) buffer (pH 8.0).
-
Assay Reaction: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the this compound test solution at various concentrations, and 25 µL of the AChE solution. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add 50 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of enzyme inhibition is determined by comparing the reaction rates of the test samples to the vehicle control. The IC50 value is calculated from the resulting dose-response curve.
Visualizing Potential Mechanisms of Action
While the specific signaling pathways affected by this compound are unknown, the following diagrams illustrate common pathways associated with the bioactivities of other natural products.
Caption: A generalized workflow for natural product bioactivity screening.
Caption: The canonical NF-κB inflammatory signaling pathway.
Caption: The intrinsic apoptosis pathway in cancer cells.
Conclusion and Future Directions
The current body of scientific literature lacks specific, quantitative data on the bioactivity of this compound. The information presented in this guide serves as a foundational resource for researchers to initiate their own investigations. Future studies should focus on systematically screening this compound against a panel of cancer cell lines, in various inflammatory models, and for its activity against relevant enzymatic targets. Elucidating the specific molecular targets and signaling pathways will be crucial in understanding its potential therapeutic applications. The provided protocols and pathway diagrams offer a roadmap for these essential next steps in this compound research.
References
Safety Operating Guide
Proper Disposal Procedures for Humantenidine: A Guide for Laboratory Professionals
Essential Safety and Hazard Identification
Humantenidine is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[2] Alkaloids from this genus are known to be highly toxic.[1][2][3] While specific toxicity data for this compound is limited, related compounds from the same plant family exhibit potent biological activity and can be lethal at low doses.[2][3] Therefore, this compound should be handled as a highly hazardous substance.
Key Hazards:
-
High Acute Toxicity: Assumed based on the toxicity of other Gelsemium alkaloids.[1][2][3]
-
Irritant: Potential for skin and eye irritation.[4]
-
Respiratory Hazard: May cause respiratory irritation if inhaled as a dust or aerosol.[4]
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. |
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Waste Classification: this compound waste should be classified as hazardous chemical waste . Due to its nitrogen-containing heterocyclic structure, it is considered a non-halogenated organic waste .
-
Segregation:
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Appropriate PPE (as listed in the table above).
-
Tools for transfer (e.g., spatula for solids).
-
Solvent for rinsing (e.g., ethanol (B145695) or a solvent in which this compound is soluble).
Procedure:
-
Container Preparation:
-
Select a clean, dry, and leak-proof container that is chemically compatible with this compound and any solvent used for rinsing. The original product container, if in good condition, is a suitable option.[9]
-
Affix a hazardous waste label to the container.
-
-
Labeling:
-
Clearly write "Hazardous Waste" on the label.[7]
-
List the full chemical name: "this compound". Do not use abbreviations.[7]
-
Indicate the approximate quantity or concentration of the waste.
-
Record the date of waste generation.[7]
-
Provide the name of the principal investigator and the laboratory location.[7]
-
-
Transfer of Waste:
-
Solid this compound: Carefully transfer the solid waste into the designated hazardous waste container using a clean spatula. Perform this transfer in a chemical fume hood to avoid inhalation of any dust.
-
Solutions of this compound: Carefully pour the solution into the designated liquid hazardous waste container.
-
Contaminated Labware (non-reusable): Items such as weighing paper, contaminated gloves, and paper towels should be placed directly into a designated solid hazardous waste container.
-
-
Decontamination of Reusable Glassware:
-
Rinse the glassware three times (triple rinse) with a suitable solvent (e.g., ethanol) to remove all residues of this compound.
-
Collect the solvent rinsate as hazardous waste and add it to the appropriate liquid hazardous waste container.
-
After triple rinsing, the glassware can be washed according to standard laboratory procedures.
-
-
Storage of Waste:
-
Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent others from entering. If the spill is large or you are not trained to handle it, contact your institution's EHS department or emergency response team immediately. For small spills that you are equipped to handle:
-
Wear the appropriate PPE.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected waste into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the incident to your supervisor and EHS department.
References
- 1. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumc.org [vumc.org]
- 10. Reddit - The heart of the internet [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
